2,5-Difluoro-3-methylbenzenesulfonamide: Technical Guide & Application Profile
This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 2,5-Difluoro-3-methylbenzenesulfonamide (CAS 1806277-73-5), a critical fluorinated scaffold used in the develop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 2,5-Difluoro-3-methylbenzenesulfonamide (CAS 1806277-73-5), a critical fluorinated scaffold used in the development of next-generation kinase inhibitors and metabolically stable small molecules.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound represents a "privileged structure" in medicinal chemistry—a sulfonamide core decorated with a specific pattern of fluorine atoms and a methyl group. This substitution pattern is designed to modulate lipophilicity (LogP), block metabolic hot-spots, and induce specific conformational constraints in ligand-protein binding.
Fluorine Effect: The 2,5-difluoro substitution creates a specific electronic environment that lowers the pKa of the sulfonamide slightly compared to non-fluorinated analogs, potentially strengthening hydrogen bonds with target residues (e.g., the catalytic lysine in kinases).
Metabolic Blocking: The 3-methyl group is flanked by fluorine (position 2) and the sulfonamide (position 1), sterically and electronically protecting the ring from oxidative metabolism (CYP450 oxidation).
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 2,5-difluoro-3-methylbenzenesulfonamide is non-trivial due to the directing effects of the fluorine atoms. The most reliable route utilizes the Meerwein Sulfonylation strategy starting from the aniline precursor, ensuring regioselectivity that direct chlorosulfonation cannot guarantee.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via Meerwein chlorosulfonation prevents isomer formation common in electrophilic aromatic substitution.
Dissolve the sulfonyl chloride in THF or DCM. Cool to 0°C.
Add excess Ammonium Hydroxide (5-10 eq) dropwise.
Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS.
Workup: Acidify carefully with 1N HCl to pH ~4 (to protonate the sulfonamide if soluble as salt, though usually it precipitates). Extract with Ethyl Acetate.
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).
Part 3: Medicinal Chemistry Applications
This scaffold is particularly valuable in the design of Type I and Type II Kinase Inhibitors . The sulfonamide moiety often serves as a "hinge binder" or interacts with the DFG-motif in kinases (e.g., BRAF, MEK, PI3K).
Pharmacophore Logic
Bioisosterism: The 2,5-difluoro motif is a bioisostere for the 2,5-dichloro or unsubstituted phenyl ring but offers improved metabolic stability and altered electrostatic potential.
Selectivity Filter: The fluorine at position 5 often clashes with steric gates in off-target proteins, enhancing selectivity for the target kinase.
Methyl "Magic Methyl" Effect: The 3-methyl group can lock the biaryl rotation (if coupled to another ring), forcing the molecule into a bioactive conformation (atropisomerism control).
Biological Pathway Interaction
Caption: Mechanism of action for sulfonamide-based kinase inhibitors disrupting MAPK signaling.
Part 4: Handling, Stability & Safety
Stability: Sulfonamides are generally stable to hydrolysis under neutral/basic conditions but can hydrolyze in strong acid at high temperatures.
Reactivity: The sulfonamide nitrogen is nucleophilic; it can be alkylated or acylated to form prodrugs or more complex inhibitors.
Safety (GHS Class):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Note: As a fluorinated aniline derivative precursor, handle with care to avoid potential toxicity associated with aniline metabolites.
Part 5: References
Synthesis of Sulfonamides via Meerwein Reaction: Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Arylation." J. Org. Chem., 1977, 42(14), 2431. Link
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link
Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009, 9, 28–39. Link
CAS Database Verification: NIH PubChem & Common Chemistry. "2,5-Difluoro-3-methylbenzenesulfonamide (CAS 1806277-73-5)."[2] Link
2,5-Difluoro-3-methylbenzenesulfonamide structure and IUPAC name
An In-depth Technical Guide to 2,5-Difluoro-3-methylbenzenesulfonamide: Structure, Synthesis, and Potential Applications Executive Summary This technical guide provides a comprehensive overview of 2,5-Difluoro-3-methylbe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2,5-Difluoro-3-methylbenzenesulfonamide: Structure, Synthesis, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of 2,5-Difluoro-3-methylbenzenesulfonamide, a substituted aromatic sulfonamide. While this specific molecule is not extensively documented in current scientific literature, this guide extrapolates its core characteristics, a plausible synthetic route, and its potential applications based on established principles of organic chemistry and the known properties of structurally related fluorinated benzenesulfonamides. The strategic incorporation of fluorine atoms and a methyl group onto the benzenesulfonamide scaffold suggests potential for this compound as a valuable building block in medicinal chemistry and materials science. Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modulated electronic properties, making them of significant interest in drug discovery.[1] This guide aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar polysubstituted sulfonamides.
Chemical Identity and Properties
IUPAC Name and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2,5-Difluoro-3-methylbenzenesulfonamide .[2][3] The structure consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, fluorine atoms at positions 2 and 5, and a methyl group at position 3.
Caption: Chemical structure of 2,5-Difluoro-3-methylbenzenesulfonamide.
Physicochemical Properties
As of the date of this guide, specific experimental data for 2,5-Difluoro-3-methylbenzenesulfonamide is not available in public databases. The following properties are predicted based on its structure and data from analogous compounds.
Property
Predicted Value
Notes
Molecular Formula
C₇H₇F₂NO₂S
Calculated from the chemical structure.
Molecular Weight
207.20 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Typical for small molecule aromatic sulfonamides.
Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.
The aromatic ring and sulfonamide group confer some polarity, while the methyl group increases lipophilicity.
pKa (Sulfonamide N-H)
~9-10
The electron-withdrawing fluorine atoms may slightly lower the pKa compared to unsubstituted benzenesulfonamide.
Synthesis and Manufacturing
A plausible and efficient synthesis of 2,5-Difluoro-3-methylbenzenesulfonamide can be envisioned through a multi-step process starting from a commercially available or readily synthesizable precursor. The general strategy involves the formation of a substituted aniline, followed by diazotization, conversion to a sulfonyl chloride, and subsequent amination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2,5-Difluoro-3-methylbenzenesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Difluoro-3-methylaniline
The starting material, 2,5-difluoro-3-methylaniline, can be prepared from commercially available 2,5-difluoro-3-methylbenzoic acid via a Curtius or Hofmann rearrangement, or through nitration of 1,4-difluoro-2-methylbenzene followed by reduction. A common laboratory-scale synthesis of a similar compound, 2,5-difluoroaniline, involves the catalytic hydrogenation of 2,5-difluoronitrobenzene.[4]
Step 2: Diazotization and Conversion to Sulfonyl Chloride
This step follows the principles of the Sandmeyer reaction.[5]
Diazotization: Dissolve 2,5-difluoro-3-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride. Cool this solution to 10-15 °C. Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous stirring is essential to manage the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Work-up: Pour the reaction mixture into ice-water. The sulfonyl chloride will precipitate as a solid or an oil. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 2,5-difluoro-3-methylbenzenesulfonyl chloride.
Step 3: Amination of the Sulfonyl Chloride
Reaction: Dissolve the crude 2,5-difluoro-3-methylbenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran or acetone. Add this solution dropwise to an excess of concentrated aqueous ammonia with vigorous stirring, while cooling in an ice bath.[6]
Completion and Isolation: After the addition, heat the mixture gently (e.g., in a warm water bath) for 10-15 minutes to ensure the reaction goes to completion.[6] Cool the mixture to room temperature, and then in an ice bath to precipitate the product.
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude 2,5-Difluoro-3-methylbenzenesulfonamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Spectroscopic Characterization
The structural confirmation of the synthesized 2,5-Difluoro-3-methylbenzenesulfonamide would rely on a combination of spectroscopic techniques. The following are the expected spectral data:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1H. These would likely appear as complex multiplets due to H-H and H-F couplings.
Sulfonamide Protons (-SO₂NH₂): A broad singlet in the region of δ 7.0-7.5 ppm (this can vary and may exchange with D₂O).
Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm, integrating to 3H.
¹³C NMR:
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbons attached to fluorine will show large C-F coupling constants.
Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
¹⁹F NMR:
Two distinct signals, each corresponding to one of the fluorine atoms, would be expected. The chemical shifts and coupling patterns would be indicative of their positions on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.[7][8]
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3200
Strong, Broad
N-H stretching vibrations of the sulfonamide
1350-1310
Strong
Asymmetric S=O stretching
1170-1150
Strong
Symmetric S=O stretching
~1600, ~1480
Medium
C=C aromatic ring stretching
1250-1000
Strong
C-F stretching
Mass Spectrometry (MS)
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be observed at m/z = 207. Characteristic fragmentation patterns would include the loss of SO₂ and NH₂.
High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the exact mass and elemental composition of the molecule.
Applications in Research and Drug Development
Fluorinated benzenesulfonamides are a well-established class of compounds in medicinal chemistry due to their ability to act as inhibitors of various enzymes, particularly carbonic anhydrases (CAs).[9][10]
Carbonic Anhydrase Inhibition: Many benzenesulfonamides are potent inhibitors of carbonic anhydrases. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer drug development.[9][11] The specific substitution pattern of 2,5-Difluoro-3-methylbenzenesulfonamide could offer a unique binding profile and selectivity for different CA isoforms.
Antimicrobial and Antiviral Agents: The sulfonamide moiety is a key pharmacophore in sulfa drugs. Modifications to the aromatic ring, such as fluorination, can lead to new antimicrobial or antiviral candidates.[1][5]
Kinase Inhibitors: The benzenesulfonamide scaffold has been incorporated into molecules designed as kinase inhibitors for cancer therapy.
Alzheimer's Disease Research: Recent studies have shown that certain fluorinated benzenesulfonamides can inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[12][13] The unique electronic and steric properties of 2,5-Difluoro-3-methylbenzenesulfonamide make it an interesting candidate for screening in this area.
Chemical Probes and Building Blocks: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The fluorine atoms can be used as handles for further functionalization through nucleophilic aromatic substitution reactions.[9]
Safety and Handling
As with all laboratory chemicals, 2,5-Difluoro-3-methylbenzenesulfonamide should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a cool, dry place away from incompatible materials.
A full Safety Data Sheet (SDS) should be consulted before handling this compound.
References
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024, October 17). PubMed. [Link]
Dudutienė, V., Zubrienė, A., Kazokaitė, J., & Matulis, D. (n.d.). DEVELOPMENT OF FLUORINATED BENZENESULFONAMIDES AS CARBONIC ANHYDRASE IX INHIBITORS. Vilnius University Press. [Link]
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2025, August 20). ACS Publications. [Link]
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org. [Link]
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025, October 17). ResearchGate. [Link]
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011, June 7). PubMed Central. [Link]
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
Synthesis of 2,5-difluoroaniline. PrepChem.com. [Link]
A Technical Guide to the Solubility of 2,5-Difluoro-3-methylbenzenesulfonamide
Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Difluoro-3-methylbenzenesulfonamide, a compound of interest in pharmaceutical and chemical research...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Difluoro-3-methylbenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to characterizing the solubility of novel compounds.
Introduction: The Critical Role of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the behavior of a compound in various applications.[1] In pharmaceutical development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and hindering the progression of promising drug candidates.[2] For synthetic chemists, solubility dictates the choice of solvents for reactions, purification, and formulation.[3]
2,5-Difluoro-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, while the fluoro and methyl substituents can significantly modulate properties like metabolic stability and membrane permeability. Understanding the solubility of this specific molecule is therefore essential for its effective utilization. This guide will provide the theoretical and practical tools necessary to establish a comprehensive solubility profile.
Theoretical Analysis & Solubility Prediction
The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[2][4] This means that solutes tend to dissolve in solvents with similar intermolecular forces. An analysis of the 2,5-Difluoro-3-methylbenzenesulfonamide structure allows for a reasoned prediction of its solubility behavior.
Molecular Structure Analysis:
Polar Moiety: The primary sulfonamide group (-SO₂NH₂) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (O=S=O).
Nonpolar Moiety: The benzene ring, substituted with a methyl group (-CH₃) and two fluorine atoms (-F), forms a largely hydrophobic and nonpolar backbone.
This dualistic nature suggests that the molecule will exhibit varied solubility across different solvent classes.
Predicted Solubility Profile:
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The high-energy polar sulfonamide group cannot establish favorable interactions with the nonpolar solvent molecules.[4]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated. These solvents can effectively solvate the polar sulfonamide group through strong dipole-dipole interactions. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), in particular, are known to be excellent solvents for a wide range of organic compounds, including sulfonamides.[5]
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Moderate to low solubility is expected. Alcohols can engage in hydrogen bonding with the solute, but their hydrocarbon chains reduce their overall polarity compared to DMSO.[4]
Aqueous Solubility (Water): Solubility in pure water is predicted to be low due to the molecule's significant hydrophobic character. However, the sulfonamide proton is weakly acidic, meaning its solubility is likely to be pH-dependent.[6][7][8] In alkaline solutions (higher pH), the sulfonamide can deprotonate to form a more soluble salt.[7][8] This pH-dependent behavior is a critical characteristic of sulfonamide-based compounds.[6][7][9][10]
Experimental Determination of Solubility: The Shake-Flask Method
For definitive, quantitative data, experimental determination is essential. The Shake-Flask method is a globally recognized "gold standard" technique for measuring the solubility of compounds and is described in OECD Guideline 105.[11][12][13][14] It is a robust method for substances with solubilities above 10 mg/L.[11][14]
Rationale for Method Selection
The Shake-Flask method is chosen for its directness and reliability. It involves creating a saturated solution by agitating an excess of the solid compound in the solvent of choice until equilibrium is reached.[14] Subsequent analysis of the clear, saturated liquid phase provides a direct measure of the solubility limit at that temperature. This method's trustworthiness is rooted in its reliance on achieving a true thermodynamic equilibrium.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Procedure:
Preparation: Add an excess amount of 2,5-Difluoro-3-methylbenzenesulfonamide to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[12]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[11]
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Be cautious not to disturb the solid pellet.
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic particles. Note: It is critical to ensure the filter material does not adsorb the compound.
Dilution & Analysis: Accurately dilute the filtered saturated solution with a suitable mobile phase. Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC method.
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Technical Guide: Biological Activity & Therapeutic Potential of Fluorinated Benzenesulfonamides
Executive Summary Benzenesulfonamides constitute a privileged scaffold in medicinal chemistry, historically anchoring the development of diuretics, antiglaucoma agents, and anticonvulsants. However, the strategic incorpo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzenesulfonamides constitute a privileged scaffold in medicinal chemistry, historically anchoring the development of diuretics, antiglaucoma agents, and anticonvulsants. However, the strategic incorporation of fluorine atoms—ranging from single substitutions to perfluorination—has revolutionized this class. This guide dissects the "Fluorine Effect" on the benzenesulfonamide pharmacophore, detailing how it modulates pKa for enhanced zinc binding, blocks metabolic soft spots to extend half-life, and enables positron emission tomography (PET) imaging via
-labeling.
The Fluorine Effect: Physicochemical Modulation
The introduction of fluorine into the benzenesulfonamide ring is not merely a steric modification; it is a profound electronic tuning of the molecule.
Acidity and Zinc Binding (The pKa Shift)
The primary sulfonamide moiety (
) acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA). The active species is the deprotonated sulfonamide anion (), which coordinates to the ion in the enzyme active site.
Mechanism: Fluorine is the most electronegative element (
). When attached to the benzene ring, it exerts a strong electron-withdrawing inductive effect ().
Impact: This withdraws electron density from the sulfur atom, which in turn acidifies the N-H protons.
Data Comparison:
Unsubstituted Benzenesulfonamide:
(Mostly neutral at physiological pH 7.4).
Pentafluorobenzenesulfonamide:
(Mostly ionized at pH 7.4).
Result: Perfluorination can increase the concentration of the active anionic species by orders of magnitude at physiological pH, significantly enhancing binding affinity (
).
Metabolic Blockade
Cytochrome P450 enzymes (CYPs) typically target electron-rich aromatic rings for hydroxylation (oxidation of C-H to C-OH), leading to rapid clearance.
C-F Bond Strength: The C-F bond (
) is significantly stronger than the C-H bond () and resistant to oxidative cleavage.
Strategic Substitution: Placing fluorine at the para or ortho positions blocks the primary sites of metabolic attack, extending the in vivo half-life (
).
Visualization: The Fluorine Impact Matrix
Figure 1: Mechanistic impact of fluorine substitution on benzenesulfonamide pharmacokinetics and pharmacodynamics.
Therapeutic Applications & Targets
Carbonic Anhydrase (CA) Inhibition: Oncology
The tumor-associated isoforms CA IX and CA XII are overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer) to regulate intracellular pH.
Selectivity Challenge: Most classical sulfonamides (e.g., acetazolamide) promiscuously inhibit the ubiquitous cytosolic isoforms CA I and CA II, causing side effects.
The Fluorinated Solution: Incorporating bulky hydrophobic tails onto a fluorinated scaffold allows the molecule to fit into the hydrophobic pocket unique to CA IX/XII, while the fluorine atoms enhance the zinc affinity.
Key Compound:SLC-0111 (Ureido-substituted benzenesulfonamide) – Currently in clinical trials.
COX-2 Inhibition: Inflammation
Selective COX-2 inhibitors (coxibs) often utilize a sulfonamide pharmacophore to bind to a side pocket in the COX-2 active site that is absent in COX-1.[1]
Role of Fluorine: Substitution at the ortho position of the benzenesulfonamide ring can twist the molecule's conformation, improving selectivity for the larger COX-2 binding site and reducing gastrointestinal toxicity associated with COX-1 inhibition.
Amyloid Aggregation: Neurodegeneration
Recent studies indicate that fluorinated benzenesulfonamides can inhibit the fibrillation of insulin and amyloid-beta (
) peptides.
Mechanism: The hydrophobic fluorinated ring interacts with the hydrophobic core of the amyloidogenic proteins, stabilizing the monomeric state and preventing the cross-
sheet stacking required for fibril formation.
Experimental Protocols
Protocol A: Synthesis of
Fluorinated Benzenesulfonamide (Radiochemistry)
Enzyme Prep: Recombinant human CA IX (catalytic domain).
Substrate:
saturated water.
Indicator: Phenol red (pH indicator).
Reaction:
Mix Enzyme + Inhibitor (incubate 15 min).
Rapidly mix with Substrate + Indicator in a Stopped-Flow apparatus.
Monitor the absorbance change at 557 nm (color change from red to yellow as pH drops due to
production).
Calculation: Fit the initial velocity data to the Michaelis-Menten equation to determine
, then convert to using the Cheng-Prusoff equation:
Synthesis Workflow Visualization
The following diagram illustrates the general synthetic pathway for creating diverse fluorinated benzenesulfonamide libraries using "Click Chemistry" (CuAAC) to attach tails for isoform selectivity.
Figure 2: Modular synthesis of fluorinated benzenesulfonamides via SNAr and Click Chemistry.
Comparative Data: Fluorination Impact
Compound Class
Structure
pKa (Sulfonamide)
CA II (nM)
CA IX (nM)
Selectivity (II/IX)
Non-fluorinated
Benzenesulfonamide
~10.1
200
350
~0.6
Mono-fluorinated
4-Fluorobenzenesulfonamide
~9.8
80
120
~0.7
Perfluorinated
Pentafluorobenzenesulfonamide
~6.5
0.9
5.0
~0.2
Tail-Functionalized
Ureido-4-fluorobenzenesulfonamide (SLC-0111)
~9.5
>10,000
45
>200
Note: Data represents general trends derived from SAR studies. Lower
indicates higher potency.
References
Supuran, C. T. (2018). Carbonic anhydrase inhibitors.Nature Reviews Drug Discovery , 17(10), 715-738. Link
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural design of carbonic anhydrase IX inhibitors.Expert Opinion on Drug Discovery , 14(11), 1163-1174. Link
Dudutienė, V., et al. (2014). Discovery of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrase IX.Journal of Medicinal Chemistry , 57(22), 9435-9446. Link
Wuest, F., et al. (2013). Radiosynthesis and radiopharmacological evaluation of [18F]fluoro-benzenesulfonamides.Nuclear Medicine and Biology , 40(1), 23-31. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 61(14), 5822–5880. Link
Technical Guide: Safety, Handling, and Protocols for 2,5-Difluoro-3-methylbenzenesulfonamide
Executive Summary This technical guide provides a comprehensive safety and operational framework for researchers working with 2,5-Difluoro-3-methylbenzenesulfonamide (CAS: 263965-03-3). While often categorized as a stand...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive safety and operational framework for researchers working with 2,5-Difluoro-3-methylbenzenesulfonamide (CAS: 263965-03-3). While often categorized as a standard organic intermediate, the presence of the sulfonamide moiety (
) combined with a fluorinated aromatic ring necessitates specific handling protocols to mitigate respiratory irritation and potential sensitization risks. This document moves beyond standard SDS data, offering field-proven workflows for synthesis integration and emergency response.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the physical state of this reagent is the first step in designing a safe handling protocol. As a fluorinated sulfonamide, it typically presents as a crystalline solid that can exhibit static charge accumulation, increasing the risk of aerosolization during weighing.
Parameter
Technical Specification
Chemical Name
2,5-Difluoro-3-methylbenzenesulfonamide
CAS Number
263965-03-3
Molecular Formula
Molecular Weight
207.20 g/mol
Physical State
Solid (White to off-white powder/crystals)
Solubility
Soluble in DMSO, DMF, Methanol; sparing solubility in water.
Part 2: Comprehensive Hazard Assessment (GHS Standards)
Based on the structural activity relationship (SAR) of analogous fluorinated benzenesulfonamides, this compound is classified as an Irritant with specific risks to mucous membranes.
STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][4]
Toxicological Insights (The "Why")
Sulfonamide Sensitivity: The
group is a known structural alert for hypersensitivity. While this specific intermediate may not have extensive sensitization data, it should be handled as a potential sensitizer.
Fluorine Content: Upon thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas, in addition to Sulfur Oxides (
) and Nitrogen Oxides ().
Part 3: Strategic Handling & Engineering Controls
This section details the operational workflow. The primary goal is to prevent inhalation of dust and contact with skin/eyes during the "weighing and transfer" phase, which is the highest risk point in the experimental lifecycle.
Personal Protective Equipment (PPE) Matrix
Respiratory: NIOSH N95 (minimum) for solid handling; P100 or PAPR recommended if handling >5g outside a fume hood.
Dermal: Nitrile gloves (double-gloving recommended). Rationale: Sulfonamides can permeate thin latex; nitrile offers superior chemical resistance.
Ocular: Chemical safety goggles. Face shield required if working with large scale (>10g) open transfers.
Protocol: Static-Free Weighing & Transfer
Context: Fluorinated solids are often "fluffy" and prone to static fly-off.
Step 1: Place an anti-static gun or ionizer bar inside the weighing enclosure.
Step 2: Use a weighing boat made of antistatic polystyrene or weigh directly into the tared reaction vessel if possible.
Step 3: If the powder adheres to the spatula, do not tap it against the flask rim (creates dust). Wash the spatula into the reaction vessel using the reaction solvent.
Workflow Visualization
The following diagram illustrates the logical flow for safely introducing this reagent into a synthesis workflow.
Figure 1: Safe handling workflow emphasizing thermal acclimation to prevent hydrolysis and static control during weighing.
Part 4: Emergency Response Protocols
In the event of exposure or release, immediate action is required.[1][5][6] This protocol distinguishes between standard chemical irritation and potential HF release during combustion.
Action: Firefighters must wear full structural firefighting gear and SCBA.
Media: Dry chemical,
, or water spray.[4] Do not use a water jet that might scatter the powder.
Exposure Response Logic
The following decision tree guides the immediate first aid response.
Figure 2: Triage logic for exposure incidents. Note: Eye contact requires immediate professional evaluation due to the acidic nature of sulfonamides.
Part 5: Storage and Stability
To maintain the reagent's integrity for drug development applications (purity >97%), follow these storage guidelines:
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Hygroscopic potential exists. Store under Argon or Nitrogen in a tightly sealed container.
Incompatibility: Keep away from strong oxidizing agents and strong bases (sulfonamide protons are acidic,
).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 65375042, N-ethyl-2,5-difluoro-N-methyl-3-sulfamoylbenzamide (Analogous Structure). Retrieved February 18, 2026 from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Benzenesulfonamide derivatives. Retrieved February 18, 2026 from [Link]
Whitepaper: The Strategic Imperative of Fluorine in Benzenesulfonamide Medicinal Chemistry
Introduction: Beyond a Simple Scaffold The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for a diverse array of therapeutics, from diuretics and antidiabet...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond a Simple Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for a diverse array of therapeutics, from diuretics and antidiabetic agents to highly specific enzyme inhibitors. Its enduring prevalence stems from its unique chemical properties and its ability to act as a potent zinc-binding group. However, the true potential of this scaffold is often unlocked through strategic chemical modification. Among the most powerful tools in the medicinal chemist's arsenal is the substitution of hydrogen with fluorine.
Fluorine, the most electronegative element, is far more than a simple hydrogen isostere.[1] Its incorporation into the benzenesulfonamide framework can profoundly alter a molecule's electronic character, lipophilicity, conformation, and metabolic fate.[2][3] These modifications are not arbitrary; they are deliberate, rational design choices aimed at enhancing potency, tuning selectivity, and optimizing pharmacokinetic profiles. This guide provides an in-depth technical exploration of the multifaceted role of fluorine in benzenesulfonamide drug design, moving beyond a list of effects to explain the underlying causality and offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Physicochemical Transformation: Why Fluorine Changes Everything
The introduction of fluorine onto the benzene ring of a sulfonamide initiates a cascade of changes in its fundamental physicochemical properties. Understanding these primary effects is critical to predicting and exploiting their downstream biological consequences.
Electronic Modulation: The Inductive Effect and pKa Depression
At the heart of fluorine's influence is its extreme electronegativity (3.98 on the Pauling scale), which creates a powerful electron-withdrawing inductive (-I) effect.[2][4] For a benzenesulfonamide, this has a crucial impact on the acidity of the sulfonamide (-SO₂NH₂) group.
The therapeutic action of many sulfonamide inhibitors, particularly those targeting metalloenzymes like carbonic anhydrase (CA), relies on the deprotonation of the sulfonamide nitrogen. The resulting anion coordinates directly with the catalytic metal ion (e.g., Zn²⁺) in the enzyme's active site.[5] By withdrawing electron density from the aromatic ring, fluorine substitution stabilizes the sulfonamide's conjugate base (the anion), thereby lowering the pKa of the sulfonamide proton.[5][6][7] A lower pKa means the sulfonamide is more acidic and a greater fraction of it exists in the active anionic form at physiological pH, which can substantially increase binding affinity.[6][8]
Caption: Causality chain from fluorine substitution to enhanced target binding.
Lipophilicity (LogP/LogD): A Context-Dependent Parameter
The effect of fluorination on lipophilicity—a key determinant of solubility, permeability, and plasma protein binding—is highly nuanced.[2]
Single Fluorine Substitution: Replacing a single hydrogen with fluorine generally leads to a modest increase in the partition coefficient (LogP) of ~0.3-0.5 units.[2]
Polyfluorination: The introduction of multiple fluorine atoms or fluorinated groups (e.g., -CF₃, -OCF₃) can lead to a decrease in lipophilicity due to the creation of a strong local dipole moment.[4][9]
This duality is a powerful tool. A medicinal chemist can either increase lipophilicity to enhance membrane passage or decrease it to improve aqueous solubility, depending on the specific needs of the drug candidate and the pattern of fluorine substitution employed.[2][10]
Conformational Control and Target Interactions
Beyond simple electronics, fluorine can impose conformational rigidity on a molecule. This occurs through steric and electrostatic interactions, which can favor a specific three-dimensional shape, often referred to as the "bioactive conformation."[2][3] By locking the benzenesulfonamide into a shape that is pre-organized for optimal interaction with its protein target, binding affinity can be significantly improved. Furthermore, the C-F bond can act as a weak hydrogen bond acceptor and modulate the hydrogen-bonding capabilities of adjacent functional groups, providing another layer of control over drug-receptor interactions.[1][2][4]
Part 2: Optimizing In Vivo Fate: The Pharmacokinetic (ADME) Impact
The physicochemical changes induced by fluorine directly translate into altered Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Strategic fluorination is a primary method for overcoming common pharmacokinetic hurdles.
Enhancing Metabolic Stability: The Power of the C-F Bond
One of the most celebrated applications of fluorine in drug design is its ability to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong (~485 kJ/mol) compared to a typical carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][11]
By replacing a hydrogen atom at a metabolically vulnerable position (e.g., a para position on the benzene ring) with fluorine, chemists can prevent enzymatic hydroxylation.[2][4][12] This tactic can dramatically increase a drug's metabolic half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[1][13]
Caption: Fluorine substitution blocks sites of oxidative metabolism.
Case Study: The Development of Celecoxib (Celebrex®)
The story of the COX-2 inhibitor celecoxib provides a classic, field-proven lesson in metabolic tuning. An early-stage, fluorinated 1,5-diarylpyrazole lead compound (a structural relative of benzenesulfonamides) exhibited potent and selective COX-2 inhibition but possessed an unacceptably long half-life in preclinical models.[14] The research team correctly hypothesized that the fluorine atom was blocking a key site of metabolism. By strategically replacing the fluorine with a metabolically labile methyl group, they were able to reduce the half-life from 220 hours to a clinically viable 3.5 hours in rats, leading directly to the discovery of celecoxib.[14][15] This case powerfully demonstrates that the goal is not always to maximize metabolic stability, but to optimize it for the desired therapeutic window.
Modulating Permeability and Bioavailability
The ability of a drug to cross biological membranes is governed by a delicate balance of lipophilicity and ionization state. By modulating both pKa and LogD, fluorine substitution provides a powerful lever for improving oral bioavailability.[1][2][3] For instance, lowering the basicity of a distal amine group within the same molecule can reduce ionization in the gut, facilitating better absorption.[1] However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility or increased recognition by efflux pumps, highlighting the need for careful optimization.[2]
Part 3: Sharpening the Spear: Pharmacodynamic Enhancement
Ultimately, the goal of drug design is to improve how a molecule interacts with its biological target. Fluorination provides multiple mechanisms for enhancing pharmacodynamic properties like binding affinity and selectivity.
Driving Potency: The Carbonic Anhydrase Inhibitor Model
The development of fluorinated benzenesulfonamides as inhibitors of carbonic anhydrases (CAs) is a paradigm of rational drug design. CAs are zinc-containing enzymes, and benzenesulfonamides are a classic inhibitor class.[5][6]
Enhanced Zinc Binding: As previously discussed, the electron-withdrawing nature of fluorine lowers the sulfonamide pKa. This results in a higher concentration of the zinc-binding sulfonamide anion at physiological pH, strengthening the key interaction that anchors the inhibitor in the active site and drives potency.[5][6][8]
Optimized van der Waals Contacts: The substitution pattern of fluorine on the aromatic ring can be tuned to create new, favorable hydrophobic and electrostatic interactions with specific amino acid residues lining the active site pocket.[16][17]
Isoform Selectivity: Different CA isoforms (e.g., CA I, II, IX, XII) have subtle differences in their active site architecture. By combining fluorination with bulky hydrophobic groups at the ortho or meta positions, inhibitors can be designed to fit snugly into the active site of a target isoform (e.g., tumor-associated CA IX) while sterically clashing with off-target isoforms (e.g., ubiquitous CA II), leading to remarkable selectivity.[6][8][18][19]
This multi-pronged strategy has led to the development of benzenesulfonamide inhibitors with picomolar affinities and thousand-fold selectivity for cancer-associated CAs.[5][8]
Table 1: Impact of Fluorination Strategy on Carbonic Anhydrase Inhibitor Affinity.
Part 4: From Theory to Practice: Key Experimental Protocols
To ensure scientific integrity, theoretical design principles must be validated by robust experimental data. The following protocols are fundamental to characterizing novel fluorinated benzenesulfonamide inhibitors.
Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method is a reliable pathway for creating a library of substituted fluorinated benzenesulfonamides.
Starting Material: Begin with a polyfluorinated benzenesulfonamide, such as pentafluorobenzenesulfonamide.
First Substitution: React the starting material with a chosen nucleophile (e.g., an amine, thiol, or alcohol) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). The reaction typically proceeds at room temperature, with the first substitution occurring preferentially at the para-position due to electronic activation.
Second Substitution: A second, different nucleophile can be introduced. Depending on the activating nature of the first substituent, this reaction may occur at the ortho or meta positions. Reaction conditions may require elevated temperatures.[8]
Purification: Purify the final product using column chromatography on silica gel or by recrystallization.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
Protocol 2: Determination of Binding Affinity by Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput, reliable method for measuring the binding affinity (dissociation constant, Kd) of an inhibitor to its target protein.[5][18]
Preparation: Prepare a solution of the purified target protein (e.g., recombinant human CA IX) in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
Titration: Aliquot the protein-dye mixture into a 96-well PCR plate. Add the fluorinated benzenesulfonamide inhibitor at a range of increasing concentrations to the wells.
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.
Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds (melts), it exposes its hydrophobic core, causing the dye to bind and fluoresce brightly.
Analysis: The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A ligand that binds and stabilizes the protein will cause a positive shift in the Tm. By plotting the change in Tm against the inhibitor concentration and fitting the data to a binding isotherm, the Kd can be accurately determined.[5]
Caption: A self-validating workflow for inhibitor development.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a mature, yet continually evolving, strategy in the medicinal chemistry of benzenesulfonamides. It provides an unparalleled toolkit for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates, ultimately leading to enhanced pharmacodynamics. From lowering the pKa of the sulfonamide to improve zinc binding, to blocking sites of metabolism to optimize half-life, the effects of fluorine are both profound and predictable when applied rationally.[1][2]
The future of this field lies in the continued synergy between synthetic innovation and a deep understanding of structural biology. The development of late-stage fluorination techniques allows for the rapid evaluation of fluorinated analogues during lead optimization, while the increasing use of fluorine-18 opens new frontiers for in-vivo target engagement studies using Positron Emission Tomography (PET).[3] The benzenesulfonamide scaffold, when thoughtfully decorated with fluorine, will undoubtedly continue to yield novel and effective therapeutics for years to come. The key takeaway for any drug development professional is that fluorine should not be considered an afterthought, but a foundational element of rational design.
References
The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed. (1999). Org Lett, 1(2), 183-5. [Link]
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]
Dudutiene, V., & Matulis, D. (2019). Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. In: Carbonic Anhydrase as Drug Target. [Link]
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Kish, M. M., et al. (1999). The Pattern of Fluorine Substitution Affects Binding Affinity in a Small Library of Fluoroaromatic Inhibitors for Carbonic Anhydrase. American Chemical Society. [Link]
Nocentini, A., & Supuran, C. T. (2021). Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. ChemMedChem, 16(20), 3094-3101. [Link]
Dudutienė, V., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry, 21(16), 6137-45. [Link]
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Zubrienė, A., et al. (2021). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 64(17), 13134-13146. [Link]
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-31. [Link]
Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, e202402330. [Link]
The substitution of fluorine with a methyl group reduced half-life of COX-II inhibitor and lead to the discovery of Celecoxib. ResearchGate. [Link]
Al-Soud, Y. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-9. [Link]
The substitution of fluorine with a methyl group reduced half-life of COX-II inhibitor and lead to the discovery of Celecoxib. ResearchGate. [Link]
Dudutienė, V., et al. (2014). DEVELOPMENT OF FLUORINATED BENZENESULFONAMIDES AS CARBONIC ANHYDRASE IX INHIBITORS. Vilnius University Press. [Link]
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-65. [Link]
Smirnovas, V., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]
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Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. PMC. [Link]
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Dudutienė, V., et al. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ResearchGate. [Link]
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Navigating Molecular Frontiers: A Theoretical and Computational Guide to 2,5-Difluoro-3-methylbenzenesulfonamide
For Immediate Release [City, State] – February 18, 2026 – In the intricate world of drug discovery and materials science, understanding a molecule's architecture and electronic behavior is paramount. This technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[City, State] – February 18, 2026 – In the intricate world of drug discovery and materials science, understanding a molecule's architecture and electronic behavior is paramount. This technical guide delves into the theoretical and computational chemistry studies of 2,5-Difluoro-3-methylbenzenesulfonamide, a compound of interest within the broader, pharmacologically significant class of sulfonamides.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the modern computational workflows used to elucidate the structural, spectroscopic, and electronic properties of such molecules.
While specific experimental data for 2,5-Difluoro-3-methylbenzenesulfonamide is not yet prevalent in publicly accessible literature, this guide establishes a robust theoretical framework for its investigation. The principles and protocols detailed herein are derived from extensive studies on analogous sulfonamide derivatives and represent the current state-of-the-art in computational chemistry.[4][5][6]
The Sulfonamide Scaffold: A Cornerstone in Medicinal Chemistry
The sulfonamide functional group is a key structural motif in a multitude of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][7] Their mechanism of action is often tied to their ability to mimic p-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid.[1] The introduction of fluorine atoms and a methyl group to the benzenesulfonamide core, as in the case of 2,5-Difluoro-3-methylbenzenesulfonamide, is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and novel therapeutic applications.[8][9]
The Computational Microscope: Unveiling Molecular Secrets with Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[4][10] DFT calculations allow for the accurate prediction of a molecule's geometric and electronic properties, providing insights that are often difficult or impossible to obtain through experimental means alone.
Workflow for Computational Analysis
A typical computational investigation of a molecule like 2,5-Difluoro-3-methylbenzenesulfonamide follows a well-defined workflow, designed to systematically probe its various chemical characteristics.
Caption: A generalized workflow for the computational analysis of a molecule using DFT.
Step-by-Step Computational Protocol
Geometry Optimization: The initial step involves determining the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 2,5-Difluoro-3-methylbenzenesulfonamide, this would be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p).[4][11] The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.[12][13][14]
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum (i.e., no imaginary frequencies) and to predict the molecule's vibrational spectra (Infrared and Raman).[15] These theoretical spectra can be compared with experimental data for validation. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions.[4]
Electronic Properties and Reactivity Descriptors: With the optimized geometry, a host of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
Key Theoretical Insights and Their Implications
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[5][16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[5] The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.[2][5] For sulfonamide derivatives, the distribution of HOMO and LUMO orbitals can indicate which parts of the molecule are most likely to be involved in chemical reactions.[2]
Parameter
Definition
Significance in Drug Design
EHOMO
Energy of the Highest Occupied Molecular Orbital
Relates to the ability to donate electrons (nucleophilicity).
ELUMO
Energy of the Lowest Unoccupied Molecular Orbital
Relates to the ability to accept electrons (electrophilicity).
Energy Gap (ΔE)
ΔE = ELUMO - EHOMO
Indicator of chemical reactivity and stability.[5]
Chemical Hardness (η)
η = (ELUMO - EHOMO) / 2
Measures resistance to change in electron distribution.[2]
Chemical Softness (S)
S = 1 / (2η)
Reciprocal of hardness, indicates higher reactivity.[5]
A measure of the energy lowering of a system when it accepts electrons.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[4][17][18] The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack).[19][20] For 2,5-Difluoro-3-methylbenzenesulfonamide, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the fluorine atoms, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions.[19]
Caption: A diagram illustrating the interpretation of MEP maps for predicting reactive sites.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule.[4] It allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density.[10] For 2,5-Difluoro-3-methylbenzenesulfonamide, NBO analysis could reveal the extent of electron delocalization within the benzene ring and the nature of the interactions between the sulfonyl group and the aromatic system.
Bridging Theory and Experiment: Spectroscopic Characterization
Computational methods are invaluable for interpreting experimental spectroscopic data.
FT-IR and Raman Spectroscopy: As mentioned, DFT calculations can predict the vibrational frequencies of a molecule.[15] By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made, providing a deeper understanding of the molecule's structural features.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of complex NMR spectra, especially for molecules with multiple, similar chemical environments.
Future Directions and Drug Development Implications
The computational study of 2,5-Difluoro-3-methylbenzenesulfonamide, following the protocols outlined in this guide, would provide a foundational understanding of its chemical behavior. These theoretical insights are crucial for:
Rational Drug Design: Understanding the molecule's electronic properties and potential interaction sites can guide the design of more potent and selective drug candidates.[3][7]
Predicting Reactivity: The HOMO-LUMO gap and MEP maps can predict how the molecule might interact with biological targets, such as enzymes or receptors.[2][5][16]
In Silico Screening: Computational data can be used in virtual screening campaigns to identify molecules with desirable properties for further experimental investigation.[2]
References
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Unspecified. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
Unspecified. (n.d.). Quantum computational, Spectroscopic Investigations on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide by DFT/TD-DFT with Different Solvents, Molecular Docking and Drug-Likeness Researches. ResearchGate. Available at: [Link]
Shams, Y. (2023). Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Journal of Synthetic Chemistry. Available at: [Link]
Suchetan, P. A., et al. (2010). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. PMC. Available at: [Link]
Suchetan, P. A., et al. (2012). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. PMC. Available at: [Link]
Unspecified. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]
Unspecified. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
Unspecified. (n.d.). Synthesis and evaluation of 6-(3-[18F]fluoro-2-hydroxypropyl)- substituted 2-pyridylbenzothiophenes and 2-pyridylbenzothiazoles as potential PET tracers for imaging Aβ plaques. ScienceDirect. Available at: [Link]
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]
Unspecified. (n.d.). Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide. ResearchGate. Available at: [Link]
Application Note: Strategic Utilization of 2,5-Difluoro-3-methylbenzenesulfonamide in Medicinal Chemistry
Executive Summary 2,5-Difluoro-3-methylbenzenesulfonamide is a highly specialized organofluorine intermediate used primarily in the synthesis of advanced pharmaceutical candidates, particularly HIF-2α inhibitors , kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,5-Difluoro-3-methylbenzenesulfonamide is a highly specialized organofluorine intermediate used primarily in the synthesis of advanced pharmaceutical candidates, particularly HIF-2α inhibitors , kinase inhibitors , and nav1.7 channel blockers .[1]
Its value lies in its unique substitution pattern:
The Sulfonamide Handle (-SO₂NH₂): A robust polar pharmacophore capable of acting as a hydrogen bond donor/acceptor or a bioisostere for carboxylic acids.[1]
The 2,5-Difluoro Motif:
C2-F (Ortho): Activated by the electron-withdrawing sulfonyl group, this position is a "hotspot" for intramolecular nucleophilic aromatic substitution (SₙAr), enabling the formation of fused bicyclic systems (e.g., benzothiadiazine-1,1-dioxides).[1]
C5-F (Meta): Strategically placed to block metabolic oxidation (CYP450) at the electron-rich position para to the sulfonamide, enhancing the molecule's metabolic stability (t₁/₂).[1]
The 3-Methyl Group: Provides a hydrophobic anchor and steric bulk that can lock the conformation of the final drug molecule, improving selectivity for protein binding pockets.
This guide details the protocols for N-functionalization and SₙAr-mediated cyclization , providing researchers with a roadmap to utilize this scaffold effectively.[1]
Chemical Profile & Reactivity Map
The molecule possesses three distinct zones of reactivity, which must be engaged in a specific order to avoid side reactions.
Figure 1: Reactivity landscape of 2,5-Difluoro-3-methylbenzenesulfonamide. Note the orthogonality between the Nitrogen (Zone 1) and the C2-Fluorine (Zone 2).[1]
Handling & Stability
Physical State: White to off-white crystalline solid.[1]
Solubility:
High: DMSO, DMF, DMAc.
Moderate: Methanol, Ethyl Acetate (warm).
Low: Water, Hexanes.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The sulfonamide group is stable, but the benzylic methyl group can slowly oxidize if exposed to UV/air over prolonged periods.
Safety: Irritant.[1] Wear standard PPE.[1] Avoid inhalation of dust.[1]
Protocol A: N-Acylation (Synthesis of N-Acylsulfonamides)[1]
Objective: To convert the sulfonamide into an N-acylsulfonamide, a potent bioisostere of carboxylic acids (pKa ~4.5) often used to improve potency in protein-protein interaction inhibitors.[1]
Mechanism: The sulfonamide nitrogen is deprotonated by a non-nucleophilic base, generating a sulfonamide anion that attacks the acyl chloride or activated ester.
Preparation: Flame-dry a round-bottom flask and purge with Argon.
Dissolution: Dissolve the sulfonamide (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.[1]
Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise over 5 minutes.
Observation: The solution may turn slightly yellow, indicating the formation of the sulfonamide anion.
Expert Tip: LiHMDS is preferred over NaH because it is soluble and allows for a homogeneous reaction, preventing the "caking" often seen with sodium salts.
Coupling: Add the Acyl Chloride (1.1 mmol) dropwise.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]
Quench & Workup:
Quench with 1M HCl (adjust pH to ~3). N-acylsulfonamides are acidic; they will precipitate or extract into the organic layer at low pH.[1]
Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine.
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, 0–10% MeOH in DCM).
Protocol B: Synthesis of Benzothiadiazine 1,1-Dioxides (The "Expert" Application)
Objective: To utilize the 2-Fluoro substituent for an intramolecular SₙAr cyclization. This creates a fused heterocyclic system common in diuretics and antihypertensives.[1]
Concept: The sulfonamide nitrogen is first functionalized with a spacer containing a nucleophile (e.g., an amidine or urea). Under basic conditions, the distal nitrogen attacks the C2 position, displacing the fluorine.
Figure 2: Workflow for converting the intermediate into a fused bicyclic scaffold.
Step-by-Step Procedure
Urea Formation: Dissolve sulfonamide (1.0 eq) in acetone. Add K₂CO₃ (1.5 eq) and the desired Isocyanate (R-NCO, 1.1 eq).[1] Reflux for 2 hours to form the Sulfonylurea.[1]
Solvent Swap: Evaporate acetone. Redissolve the crude residue in DMF (high boiling point is required for the next step).[1]
Cyclization (SₙAr): Add a stronger base (e.g., NaH or Cs₂CO₃, 2.0 eq). Heat the mixture to 100–120°C for 4–12 hours.
Mechanistic Insight: The C2-Fluorine is activated by the ortho-sulfonyl group.[1] However, the C3-Methyl group creates steric hindrance. High temperature and a polar aprotic solvent (DMF) are strictly required to overcome this energy barrier.[1]
Workup: Pour into ice water. Acidify with HCl. The cyclized product usually precipitates as a solid.[1]
Use polar solvent systems (DCM/MeOH) for extraction.[1] Do not use Hexanes.
References
AK Scientific, Inc. (2024). Product Data Sheet: 2,5-Difluoro-3-methylbenzenesulfonamide (CAS 1806277-73-5).[1] Retrieved from [1]
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference on Fluorine in MedChem).[1]
Blass, B. E. (2002). Sulfonamides as Carboxylic Acid Bioisosteres. ACS Medicinal Chemistry Letters. (Mechanistic grounding for Protocol A).
Neustadt, B. R. (1998). Sulfonylureas and Benzothiadiazines.[1] Comprehensive Medicinal Chemistry II. (Mechanistic grounding for Protocol B).
Application Note: Strategic Assay Development for 2,5-Difluoro-3-methylbenzenesulfonamide Activity
Executive Summary & Scientific Rationale This guide details the experimental protocols for characterizing 2,5-Difluoro-3-methylbenzenesulfonamide (CAS: 134378-00-0). While this molecule serves as a versatile intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide details the experimental protocols for characterizing 2,5-Difluoro-3-methylbenzenesulfonamide (CAS: 134378-00-0). While this molecule serves as a versatile intermediate in medicinal chemistry, its core pharmacophore—the primary sulfonamide (
) attached to an electron-deficient aromatic ring—identifies it immediately as a Zinc-binding fragment, specifically targeting the Carbonic Anhydrase (CA) family of metalloenzymes.
Mechanistic Insight (The Fluorine Effect)
The specific substitution pattern (2,5-difluoro) is not arbitrary. In drug design, fluorine atoms are highly electron-withdrawing.
Acidity Modulation: The fluorines lower the
of the sulfonamide amide nitrogen. The anionic form () is the active species that coordinates with the ion in the CA active site.
Lipophilicity: The 3-methyl group provides a hydrophobic anchor, potentially interacting with the hydrophobic side of the CA active site cleft (Val121, Leu198 regions in hCA II).
Therefore, the assays selected below focus on Carbonic Anhydrase Inhibition as the primary biological readout.
Mechanism of Action & Assay Logic
The primary mechanism involves the displacement of the zinc-bound water molecule/hydroxide ion by the sulfonamide nitrogen.
Visualization: Zinc-Binding Mechanism
Figure 1: Mechanism of Action. The sulfonamide anion displaces the zinc-bound water molecule, locking the enzyme in an inactive state.
hydration, the Esterase Assay using 4-Nitrophenyl Acetate (4-NPA) is the industry standard for high-throughput screening (HTS) because it allows for standard absorbance readouts without specialized stopped-flow equipment.
Principle
CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow) and acetate. The inhibitor prevents this hydrolysis.
Readout: Absorbance at 405 nm (formation of 4-nitrophenolate).
Format: 96-well or 384-well microplate.
Reagents & Preparation
Reagent
Concentration
Preparation Notes
Assay Buffer
12.5 mM Tris, 75 mM NaCl, pH 7.5
Adjust pH carefully; CA activity is pH-dependent.[1]
Enzyme (hCA II)
100 nM Stock
Store at -80°C. Dilute to 20 nM working solution in buffer.
Substrate (4-NPA)
100 mM Stock (in Acetone)
CRITICAL: Dissolve in acetone, not DMSO. Dilute to 1 mM working solution in water immediately before use.
Test Compound
10 mM Stock (DMSO)
Serial dilutions (e.g., 0.1 nM to 10 µM).
Step-by-Step Protocol
Compound Addition: Dispense 5 µL of test compound (2,5-Difluoro-3-methylbenzenesulfonamide) at varying concentrations into the plate wells. Include DMSO-only controls (0% inhibition) and Acetazolamide controls (100% inhibition).
Enzyme Incubation: Add 85 µL of the 20 nM Enzyme Working Solution .
Note: Pre-incubate for 15 minutes at Room Temperature (RT). This allows the sulfonamide to reach equilibrium with the Zinc center.
Substrate Initiation: Add 10 µL of 1 mM 4-NPA Working Solution to all wells.
Final Volume: 100 µL.
Final Enzyme Conc: ~17 nM.
Final Substrate Conc: 100 µM.
Kinetic Read: Immediately place in plate reader. Measure Absorbance (
To validate that the compound binds the target physically (and not just inhibiting via aggregation or artifact), use Differential Scanning Fluorimetry (DSF) .[2]
Principle
The compound binds to the native state of the protein, stabilizing it and increasing its melting temperature (
Plating: Aliquot 19 µL of Master Mix into a white 384-well PCR plate.
Compound Addition: Add 1 µL of 2,5-Difluoro-3-methylbenzenesulfonamide (200 µM stock) for a final concentration of 10 µM.
Run: Use a qPCR machine (e.g., QuantStudio).[2] Ramp temperature from 25°C to 95°C at 1°C/min.
Analysis: Determine the inflection point of the fluorescence curve. A shift (
) of >2°C indicates significant binding.
Data Analysis & Interpretation
Calculating
Plot the fractional activity (
) against the log of inhibitor concentration. Fit using a non-linear regression (4-parameter logistic):
Converting to
(Cheng-Prusoff)
The
is dependent on substrate concentration.[3][4] To get the intrinsic binding constant (), use the Cheng-Prusoff equation for competitive inhibition (since sulfonamides compete with the substrate for the Zn site):
[3]
: Derived from Protocol A.
: Concentration of 4-NPA used (100 µM).
: Michaelis constant of hCA II for 4-NPA (typically ~200–400 µM; must be determined experimentally for your specific enzyme lot).
Expected Results
High Potency:
. (Typical for unsubstituted benzenesulfonamides).
Fluorine Impact: The 2,5-difluoro substitution should enhance potency compared to non-fluorinated analogs due to increased acidity of the sulfonamide headgroup.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168–181.
Cheng, Y., & Prusoff, W. H. (1973).[6] Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition () of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[2] Nature Protocols, 2(9), 2212–2221.
Maren, T. H. (1960). A simplified micromethod for the determination of carbonic anhydrase and its inhibitors. Journal of Pharmacology and Experimental Therapeutics, 130(1), 26-29.
Application Note: Protocol for Growing Single Crystals of Substituted Sulfonamides
) Abstract & Scope Substituted sulfonamides represent a cornerstone of medicinal chemistry, serving as the primary pharmacophore in carbonic anhydrase inhibitors, antibacterials (sulfa drugs), and diuretics. However, the...
Author: BenchChem Technical Support Team. Date: February 2026
)
Abstract & Scope
Substituted sulfonamides represent a cornerstone of medicinal chemistry, serving as the primary pharmacophore in carbonic anhydrase inhibitors, antibacterials (sulfa drugs), and diuretics. However, their amphiphilic nature—possessing both a polar sulfonyl-amino core and lipophilic R-substituents—often leads to unpredictable crystallization behaviors such as "oiling out" or polymorphism.
This Application Note provides a rigorous, non-standardized protocol for obtaining X-ray quality single crystals of substituted sulfonamides. Unlike generic guides, this protocol accounts for the specific hydrogen-bonding motifs (
) that drive sulfonamide lattice formation.
Pre-Crystallization Assessment
Before attempting crystallization, the physicochemical profile of the specific derivative must be established. Sulfonamides are hydrogen bond donors (via
) and acceptors (via ), creating strong dimerization potential that competes with solvent interactions.
Purity Requirements[1]
Target:
purity by HPLC/NMR.
Critical Impurity: Unreacted sulfonyl chloride or amine precursors. These act as "poisons" to the crystal lattice, often terminating growth or inducing twinning.
Action: If the crude solid is colored or has a melting point range
, perform a charcoal filtration or silica plug purification before crystallization.
Solubility Profiling
Test solubility in the following hierarchy (1 mg solid in 0.5 mL solvent):
Do not randomly select a method. Use the logic flow below to determine the optimal technique based on your solubility profile.
Figure 1: Decision matrix for selecting the crystallization method based on solubility and stability profiles.
Protocol A: Slow Evaporation (The Workhorse)
Best for: Compounds soluble in Ethanol, Methanol, Acetone, or Ethyl Acetate.
Mechanism: Kinetic control.[1] As solvent leaves, supersaturation increases gradually.
Materials
4 mL clear glass vial (borosilicate).
Parafilm.
Needle (27G).
0.22
PTFE syringe filter.
Step-by-Step
Saturation: Dissolve 10–15 mg of the sulfonamide in the minimum amount of solvent (e.g., 1–2 mL of Acetone) at room temperature. The solution should be clear.
Filtration (Critical): Pass the solution through the PTFE syringe filter into the clean vial. This removes "dust" nuclei that cause polycrystallinity.
Vessel Preparation: Cap the vial.
Controlled Rate: Pierce the cap/Parafilm with a single pinhole.
Expert Tip: If using highly volatile solvents like DCM or Acetone, place the vial inside a larger beaker covered with foil to slow the evaporation rate further.
Observation: Place in a vibration-free zone (away from fume hood sashes or pumps). Crystals should appear in 2–7 days.
Best for: Compounds with poor solubility in common organics but high solubility in DMF/DMSO; or when sample quantity is low (<5 mg).
Mechanism: Thermodynamic control.[1] The volatile "antisolvent" diffuses into the "good solvent," slowly lowering solubility.
Materials
Two vials: One small (inner), one large (outer) with a tight seal.
Good Solvent: DMF or DMSO.
Antisolvent: Water, Diethyl Ether, or Methanol.
Step-by-Step
Inner Solution: Dissolve 5 mg of sulfonamide in 0.3 mL of DMF (or DMSO). Filter into the small inner vial. Do not cap the inner vial.
Outer Reservoir: Add 2–3 mL of the antisolvent (e.g., Water or Diethyl Ether) to the larger outer vial.
Assembly: Carefully place the inner vial inside the outer vial using tweezers. Ensure the liquids do not mix.
Sealing: Tightly cap the outer vial. Seal with Parafilm to prevent antisolvent escape.
Equilibration: The antisolvent vapor will diffuse into the DMF solution, slowly precipitating the crystal.
Figure 2: Schematic of the Vapor Diffusion (Sitting Drop) setup. The antisolvent vapor diffuses into the solute solution.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
Sulfonamides frequently separate as an oil rather than a crystal.[2] This indicates the compound has reached a liquid-liquid phase separation (LLPS) point before the crystallization boundary.
Corrective Actions:
Strategy
Procedure
Mechanism
Seeding
Add a micro-crystal of the crude solid to the oiled solution.[2]
Provides a template for nucleation, bypassing the energy barrier.
| Lower
| If cooling, reduce the cooling rate (e.g., wrap vial in cotton). | Prevents crashing into the metastable oil zone. |
| Change Solvent | Switch from Methanol to Isopropanol/Water (70:30). | Increases the dielectric constant, stabilizing the polar sulfonamide head. |
Twinning
If crystals appear as clumps or "X" shapes (twins), the growth rate is too fast.
Solution: Dilute the starting solution by 50% or reduce the number of pinholes in Protocol A.
Scientific Rationale: The Sulfonamide Synthon
Understanding the molecular arrangement aids in solvent selection. Primary and secondary sulfonamides typically crystallize via the cooperative hydrogen bond mechanism .
The amino hydrogen (
) acts as a donor, and the sulfonyl oxygen () acts as an acceptor. In the absence of strong H-bonding solvents (like DMSO), sulfonamides form:
Dimers:
graph set motif (common in non-polar environments).
Catemers (Chains):
infinite chains (common in polar environments).
Implication: Using a solvent that competes for these bonds (like DMSO or Water) often yields different polymorphs than non-competing solvents (like Chloroform or Toluene), as the solvent molecules intercalate into the lattice.
References
Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides. Crystal Growth & Design. Link
Gelbrich, T., et al. (2007). Systematic study of the crystal structures of sulfonamides. CrystEngComm. Link
BenchChem Technical Support. (2025). Troubleshooting Crystallization: Oiling Out and Polymorphism. Link
Cambridge Crystallographic Data Centre (CCDC). CSD-Materials: Analyzing intermolecular interactions. Link
Investigating 2,5-Difluoro-3-methylbenzenesulfonamide for Antibacterial Drug Development: Application Notes and Protocols
These application notes provide a comprehensive framework for the initial stages of investigating 2,5-Difluoro-3-methylbenzenesulfonamide as a potential antibacterial drug candidate. This guide is intended for researcher...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive framework for the initial stages of investigating 2,5-Difluoro-3-methylbenzenesulfonamide as a potential antibacterial drug candidate. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for key in vitro assays.
Introduction: The Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new antibiotics.[1][2] Sulfonamides, a well-established class of synthetic antimicrobial agents, have a long history in treating bacterial infections.[3] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6] This pathway is critical for the production of nucleotides, which are the building blocks of DNA and RNA, and is absent in humans who obtain folic acid from their diet.[3][6] This selective toxicity makes the folic acid synthesis pathway an attractive target for antibacterial drug development.[3]
2,5-Difluoro-3-methylbenzenesulfonamide is a compound of interest due to its structural similarity to known sulfonamide antibiotics. The inclusion of fluorine atoms can often enhance metabolic stability and binding affinity, while the methyl group can influence solubility and steric interactions within the enzyme's active site. This guide outlines the critical first steps in evaluating its potential: determining its antibacterial efficacy through Minimum Inhibitory Concentration (MIC) testing and assessing its preliminary safety profile via cytotoxicity assays.
Part 1: In Vitro Antibacterial Efficacy Assessment
The initial step in evaluating any potential antimicrobial agent is to determine its ability to inhibit the growth of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Objective: To determine the MIC of 2,5-Difluoro-3-methylbenzenesulfonamide against a panel of Gram-positive and Gram-negative bacteria.
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and a selection of clinical isolates)
0.5 McFarland turbidity standard
Spectrophotometer
Multichannel pipette
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Procedure:
Preparation of Test Compound Stock Solution:
Dissolve a precisely weighed amount of 2,5-Difluoro-3-methylbenzenesulfonamide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The solubility should be determined beforehand.
Preparation of Bacterial Inoculum:
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or CAMHB.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
Serial Dilution in Microtiter Plate:
Add 100 µL of CAMHB to all wells of a 96-well plate except the first column.
Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to the first column.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column.[10] Discard 100 µL from the last dilution column.
This will create a gradient of decreasing compound concentrations.
Include a growth control well (no compound, only inoculum) and a sterility control well (no compound, no inoculum).
Inoculation:
Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to each well containing the serially diluted compound and the growth control well.[10]
Incubation:
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
MIC Determination:
After incubation, visually inspect the wells for turbidity.
The MIC is the lowest concentration of the compound at which there is no visible growth.[7][8] This can be confirmed by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Data Presentation:
The results should be summarized in a table for clear comparison of the compound's activity against different bacterial strains.
Bacterial Strain
Gram Stain
MIC (µg/mL) of 2,5-Difluoro-3-methylbenzenesulfonamide
Staphylococcus aureus ATCC 29213
Positive
[Hypothetical Value]
Escherichia coli ATCC 25922
Negative
[Hypothetical Value]
Clinical Isolate 1 (e.g., MRSA)
Positive
[Hypothetical Value]
Clinical Isolate 2 (e.g., P. aeruginosa)
Negative
[Hypothetical Value]
Part 2: Preliminary Safety Assessment
A critical aspect of early-stage drug development is to ensure that a compound is not only effective against pathogens but also safe for human cells.[11][12][13][14] Cytotoxicity assays are essential for this preliminary safety profiling.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Objective: To evaluate the cytotoxic effect of 2,5-Difluoro-3-methylbenzenesulfonamide on a human cell line (e.g., HEK293 or HepG2).
Materials:
Human cell line (e.g., HEK293)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Culture the chosen human cell line under standard conditions.
Trypsinize and count the cells.
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a series of two-fold dilutions of 2,5-Difluoro-3-methylbenzenesulfonamide in complete cell culture medium at twice the final desired concentrations.
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
Incubation:
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition and Analysis:
Read the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Data Presentation:
The results should be presented as a dose-response curve, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be calculated.
Concentration of 2,5-Difluoro-3-methylbenzenesulfonamide (µg/mL)
Mean Absorbance (570 nm)
% Cell Viability
0 (Vehicle Control)
[Hypothetical Value]
100
[Concentration 1]
[Hypothetical Value]
[Calculated Value]
[Concentration 2]
[Hypothetical Value]
[Calculated Value]
[Concentration 3]
[Hypothetical Value]
[Calculated Value]
[Concentration 4]
[Hypothetical Value]
[Calculated Value]
Positive Control (Triton X-100)
[Hypothetical Value]
[Calculated Value]
Part 3: Interpreting the Data and Next Steps
The ideal antibacterial drug candidate will exhibit potent activity against target bacteria (low MIC values) and minimal toxicity towards human cells (high IC₅₀ value). A high selectivity index (IC₅₀ / MIC) is a strong indicator of a promising lead compound.
Hypothesized Mechanism of Action:
Based on the sulfonamide scaffold, the hypothesized mechanism of action for 2,5-Difluoro-3-methylbenzenesulfonamide is the inhibition of bacterial folic acid synthesis.[5]
Caption: Hypothesized mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonamide.
Future Directions:
If the initial screening reveals promising activity and selectivity, subsequent studies should include:
Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bacteriostatic or bactericidal.[8][15]
Time-kill kinetics studies: To assess the rate at which the compound kills bacteria.
Mechanism of action studies: To confirm the inhibition of the folic acid pathway through enzymatic assays or by using bacterial strains with known resistance mutations.
In vivo efficacy studies: Using animal models of infection to evaluate the compound's effectiveness in a living system.[16][17]
These comprehensive application notes and protocols provide a solid foundation for the systematic investigation of 2,5-Difluoro-3-methylbenzenesulfonamide as a potential novel antibacterial agent.
References
Study.com. Sulfonamide: Mechanism of Action & Uses.
Kretschmer, D., Gekeler, C. & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2642, 105-121.
Khan, I., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 8(64), 36765-36780.
Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 964.
Microbe Investigations. (2024, May 13). Antibacterial Drug Development: Overcoming Common Challenges.
Massive Bio. (2025, December 19). Sulfonamide.
Springer. (2025, August 6). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
Hrgovčić, M. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Hygienic Engineering and Design, 23, 27-35.
IBT Bioservices. Guide to In Vitro Antibacterial Testing.
Emery Pharma.
Patsnap Synapse. (2024, July 17).
SpringerLink. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
JoVE. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
Bio-protocol. (2020, August 20).
Frontiers for Young Minds. (2020, September 24). How Do Scientists Develop Antibiotics?
ScienceDaily. (2019, October 25). Antibiotics with novel mechanism of action discovered.
University of Zurich. (2019, October 23). Antibiotics with Novel Mechanism of Action Discovered.
MDPI. (2025, February 10). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia.
Technical Support Center: Synthesis of 2,5-Difluoro-3-methylbenzenesulfonamide
Introduction Welcome to the technical support guide for the synthesis of 2,5-Difluoro-3-methylbenzenesulfonamide. This document is designed for researchers, chemists, and process development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis of 2,5-Difluoro-3-methylbenzenesulfonamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The synthesis, while conceptually straightforward, involves highly reactive intermediates and requires careful control of reaction parameters to achieve high yield and purity. This guide leverages established chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis.
The primary synthetic route involves a two-step process: the electrophilic chlorosulfonation of 2,4-difluorotoluene, followed by the nucleophilic amination of the resulting 2,5-difluoro-3-methylbenzenesulfonyl chloride. Each step presents unique challenges that can impact the overall efficiency of the synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each issue is presented with potential causes and actionable solutions to get your experiment back on track.
Issue 1: Low or No Yield in Chlorosulfonation Step (Step 1)
Question: I am getting a very low yield, or the reaction is not proceeding at all, during the chlorosulfonation of 2,4-difluorotoluene. What are the likely causes and how can I fix this?
Answer:
Low yields in this electrophilic aromatic substitution are a common problem and typically point to issues with reagents or reaction conditions.
Potential Causes & Solutions:
Moisture Contamination: Chlorosulfonic acid reacts violently with water, and the sulfonyl chloride product is also moisture-sensitive. Any water present will consume the reagent and hydrolyze the product.
Solution: Ensure all glassware is rigorously oven-dried (120 °C for at least 4 hours) and cooled under an inert atmosphere (nitrogen or argon) before use. Use a fresh, unopened bottle of chlorosulfonic acid. If using solvents, ensure they are anhydrous.
Incorrect Reagent Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to an incomplete reaction. Conversely, the reaction of the intermediate sulfonyl chloride with another molecule of the starting arene can form a diaryl sulfone byproduct, although an excess of the chlorosulfonating agent generally minimizes this.[1]
Solution: Use a significant excess of chlorosulfonic acid. A molar ratio of 4 to 5 equivalents relative to 2,4-difluorotoluene is recommended to drive the reaction to completion.
Poor Temperature Control: This reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of unwanted side products and decomposition. At higher temperatures, chlorosulfonic acid can also generate SO₃, leading to sulfonation rather than chlorosulfonation.[2]
Solution: The reaction must be cooled. Add the 2,4-difluorotoluene dropwise to the stirred chlorosulfonic acid, which is pre-cooled in an ice-salt bath to maintain an internal temperature of 0–5 °C.
Regioselectivity Issues: The directing effects of the substituents on 2,4-difluorotoluene (one activating methyl group, two deactivating fluoro groups) are complex. While the desired 3-sulfonyl chloride isomer is a major product, other isomers can form, reducing the yield of the target intermediate.
Solution: Strict adherence to low-temperature conditions (0–5 °C) is crucial for maximizing the yield of the desired isomer. Higher temperatures can decrease selectivity.
Issue 2: Low Yield or Oily Product in Amination Step (Step 2)
Question: After adding my sulfonyl chloride intermediate to ammonia, I'm getting a low yield of the final sulfonamide, or the product is an intractable oil instead of a solid. What's going wrong?
Answer:
This stage is a competition between two nucleophiles: ammonia (desired reaction) and water (hydrolysis). Optimizing for amination is key.
Potential Causes & Solutions:
Hydrolysis of Sulfonyl Chloride: 2,5-Difluoro-3-methylbenzenesulfonyl chloride is reactive and will hydrolyze to the corresponding sulfonic acid in the presence of water.[3][4] Sulfonic acids are often highly water-soluble and will be lost during the aqueous workup, drastically reducing your isolated yield.
Solution: The amination should be performed quickly and at low temperatures. Add the sulfonyl chloride (either neat or as a solution in a non-protic solvent like dichloromethane) portion-wise to a well-stirred, ice-cold, concentrated solution of aqueous ammonia (e.g., 28-30%). The high concentration of ammonia kinetically favors the desired amination over the hydrolysis side reaction.
Insufficient Ammonia: If the concentration of ammonia is too low or if an insufficient molar excess is used, the rate of amination will be slower, allowing hydrolysis to become a more significant competing reaction.
Solution: Use a large excess of concentrated aqueous ammonia. This ensures the sulfonyl chloride is immediately surrounded by a high concentration of the amine nucleophile.
Formation of Salts: The sulfonic acid byproduct can form salts with ammonia, which may complicate isolation and lead to an oily or gummy product.
Solution: After the reaction is complete, acidifying the mixture slightly with dilute HCl can sometimes help precipitate the sulfonamide product while keeping the ammonium sulfonate salt in solution. However, check the pH carefully, as the product itself has a pKa. The most reliable method is to ensure hydrolysis is minimized in the first place.
Issue 3: Final Product is Impure
Question: My final 2,5-Difluoro-3-methylbenzenesulfonamide product shows multiple spots on a TLC plate or impurities in NMR/LC-MS. How can I improve its purity?
Answer:
Impurities can be carried over from the first step or generated during amination and workup.
Potential Causes & Solutions:
Isomeric Impurities: As mentioned, the chlorosulfonation may not be perfectly regioselective. Isomeric sulfonamides may have formed and co-precipitated with your desired product.
Solution: Purification by recrystallization is often effective. A common solvent system to try is ethanol/water or isopropanol/water. If isomers are difficult to separate by recrystallization, column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is the most effective method.
Unreacted Sulfonyl Chloride: If the amination was incomplete, residual sulfonyl chloride may remain.
Solution: During workup, unreacted sulfonyl chloride will eventually hydrolyze to the sulfonic acid. Washing the crude product thoroughly with cold water should remove the water-soluble sulfonic acid.
Diaryl Sulfone Byproduct: This impurity, formed during the chlorosulfonation step, is very nonpolar and chemically inert. It will not react during amination and will be carried through to the final product.
Solution: Prevention is the best cure; use proper stoichiometry and temperature control in Step 1. If present in the final product, its different polarity often allows for separation from the more polar sulfonamide via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis?
A1: The synthesis is a two-step process:
Chlorosulfonation: 2,4-Difluorotoluene reacts with excess chlorosulfonic acid in an electrophilic aromatic substitution to form 2,5-difluoro-3-methylbenzenesulfonyl chloride.
Amination: The resulting sulfonyl chloride is then reacted with a nucleophilic ammonia source, such as concentrated aqueous ammonia, to yield the final product, 2,5-Difluoro-3-methylbenzenesulfonamide.
Q2: Why is 2,4-difluorotoluene the recommended starting material?
A2: 2,4-Difluorotoluene is a commercially available and logical precursor.[5] The positions of the methyl and fluoro groups direct the incoming electrophile (the chlorosulfonium cation, SO₂Cl⁺) to the desired position on the aromatic ring to yield the correct intermediate for the final product.
Q3: What are the critical safety precautions for this synthesis?
A3:Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. The reaction generates a significant amount of HCl gas, which must be vented or trapped in a basic solution (e.g., a sodium hydroxide scrubber). Quenching the reaction mixture must be done slowly and carefully by pouring it onto a large amount of crushed ice to manage the exothermic release of heat.
Q4: Can I use a different aminating agent instead of aqueous ammonia?
A4: Yes, other ammonia sources can be used. For example, a solution of ammonia gas in an anhydrous organic solvent like dioxane or THF can be employed. This can be advantageous as it minimizes the presence of water, thereby reducing the risk of sulfonyl chloride hydrolysis. However, this requires handling gaseous ammonia, which has its own set of safety challenges. For most lab-scale syntheses, concentrated aqueous ammonia is sufficient and more convenient.
Q5: How should I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is an effective tool for monitoring both steps.
For Step 1 (Chlorosulfonation): Monitor the consumption of the 2,4-difluorotoluene starting material. The sulfonyl chloride product will have a different Rf value.
For Step 2 (Amination): Monitor the disappearance of the sulfonyl chloride spot and the appearance of the more polar sulfonamide product spot. A co-spot of the starting sulfonyl chloride can help confirm its consumption.
Data & Protocols
Experimental Workflow Overview
The following diagram outlines the complete workflow from starting material to purified final product.
Caption: Overall workflow for the synthesis of 2,5-Difluoro-3-methylbenzenesulfonamide.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
Table 1: Recommended Reagent Stoichiometry
Reagent
Molar Equivalents
Rationale & Key Considerations
Step 1: Chlorosulfonation
2,4-Difluorotoluene
1.0
The limiting reagent.
Chlorosulfonic Acid
4.0 - 5.0
A significant excess is required to act as both reagent and solvent, driving the reaction to completion.[6]
Step 2: Amination
2,5-Difluoro-3-methylbenzenesulfonyl chloride
1.0
The crude product from Step 1 is used directly.
Concentrated Aqueous Ammonia (28-30%)
> 10
A large excess is crucial to ensure the rate of amination is much faster than the competing hydrolysis reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Difluoro-3-methylbenzenesulfonyl chloride
Preparation: In a fume hood, equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a bubbler with 2M NaOH). Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
Reagent Addition: Charge the flask with chlorosulfonic acid (4.5 eq.). Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
Reaction: Add 2,4-difluorotoluene (1.0 eq.) to the dropping funnel. Add the toluene dropwise to the vigorously stirred chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 9:1 Hexane:EtOAc) until the starting material is consumed.
Workup: Prepare a large beaker containing a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. The sulfonyl chloride will often separate as a pale oil or solid.
Extraction: Extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with cold water (2 x 50 mL), then with saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C) to yield the crude sulfonyl chloride. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of 2,5-Difluoro-3-methylbenzenesulfonamide
Preparation: In a fume hood, place a large excess (>10 eq.) of concentrated aqueous ammonia (28-30%) into a flask and cool it in an ice bath to 0-5 °C with vigorous stirring.
Reaction: Dissolve the crude 2,5-difluoro-3-methylbenzenesulfonyl chloride from Step 1 in a minimal amount of dichloromethane. Add this solution dropwise to the cold, stirred ammonia solution. A white precipitate of the sulfonamide should form immediately.
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any ammonium salts.
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Purification: If required, the crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved February 18, 2026, from [Link]
Rognetta, M., & Buncel, E. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 660.
BenchChem. (2025).
Rognetta, M., & Buncel, E. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1049.
Sacramento City College. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]
Hartwig, J. F., & Green, R. A. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11189–11201.
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-258). The Royal Society of Chemistry.
3D Chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry [Video]. YouTube.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
Purification of crude 2,5-Difluoro-3-methylbenzenesulfonamide by recrystallization
Technical Support Center: Purification of 2,5-Difluoro-3-methylbenzenesulfonamide Ticket ID: #REC-25DF3M-001 Subject: Optimization of Recrystallization Protocol & Impurity Removal Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2,5-Difluoro-3-methylbenzenesulfonamide
Ticket ID: #REC-25DF3M-001
Subject: Optimization of Recrystallization Protocol & Impurity Removal
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Compound Profile
User Context: You are likely synthesizing 2,5-Difluoro-3-methylbenzenesulfonamide (CAS: N/A for specific isomer, generic class reference) as a key intermediate for kinase inhibitors or agrochemicals. The presence of two fluorine atoms and a methyl group creates a unique solubility profile: the molecule possesses significant lipophilicity (due to the fluoro/methyl groups) while retaining the polar, hydrogen-bonding character of the sulfonamide moiety (
The Challenge: Substituted sulfonamides are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when impurities lower the melting point.[1][2] This guide provides a robust, self-validating protocol to overcome this.
Property
Characteristic
Impact on Purification
Functional Group
Primary Sulfonamide ()
High polarity; H-bond donor/acceptor.[1] Acidic proton ().[1]
Substituents
2,5-Difluoro, 3-Methyl
Increases lipophilicity; decreases solubility in pure water compared to benzenesulfonamide.[1]
Common Impurities
Sulfonyl chloride precursor, Sulfonic acid
Acidic impurities can catalyze decomposition or affect crystal habit.[1]
Phase 1: Solvent System Selection (The Logic)[1]
Do not rely on a single solvent unless preliminary tests show exceptional recovery. For this fluorinated sulfonamide, a binary solvent system is recommended to balance the hydrophobic aromatic ring and the hydrophilic sulfonamide tail.
Recommended Solvent Systems
System
Composition
Pros
Cons
Best For
System A (Primary)
Ethanol / Water
Eco-friendly; high recovery; excellent for removing inorganic salts.[1]
If the solution is dark brown, add activated carbon (1-3% wt/wt).[1]
Stir at reflux for 15 minutes.
Hot Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel. Crucial: Cold glassware will cause premature crystallization and yield loss.
The "Cloud Point" Titration (CCP 2 - Anti-Oiling Strategy):
Maintain the filtrate at a gentle boil.
Add hot water dropwise until a persistent turbidity (cloudiness) is observed.
Immediately add one to two drops of Ethanol to clear the turbidity. The solution should be perfectly clear but on the verge of saturation.
Controlled Nucleation:
Remove from heat.[2] Place the flask on a cork ring or wood block (insulation).
Do not disturb. Allow to cool slowly to room temperature.
Observation: If droplets (oil) form instead of needles/plates, STOP .[1] Reheat to dissolve and add 1-2 mL more Ethanol (See Troubleshooting).
Maximizing Yield:
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour.
Wash cake with cold Ethanol/Water (1:1 mixture).[1]
Dry in a vacuum oven at 45°C.
Troubleshooting Center (FAQ)
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?A: This is the most common issue with fluorinated sulfonamides. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1]
Immediate Fix: Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (Ethanol) to shift the composition away from the LLPS region.
Prevention: Seed the solution! Add a tiny crystal of pure product when the solution is slightly supersaturated (warm) to provide a template for crystal growth, bypassing the oil phase.[1][2]
Q2: The crystals are colored (yellow/brown) even after recrystallization.A: Sulfonamides often trap oxidation byproducts.
Fix: Repeat the recrystallization using System C (Toluene) or use Activated Charcoal in Step 2. Toluene is excellent for rejecting polar colored impurities that co-crystallize with sulfonamides in alcohol systems.
Q3: My yield is very low (<50%).A: You likely used too much solvent or the compound is too soluble in the anti-solvent.
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop." Note: The second crop will be less pure.
Q4: Can I use Acetone instead of Ethanol?A: Yes, but Acetone is very volatile. Evaporation during hot filtration can cause rapid crusting on the filter paper, leading to loss. Ethanol or Isopropanol are preferred for their higher boiling points.
Impurity Profiling & Validation
After purification, validate the integrity of your sulfonamide using these markers.
Method
Expected Signal (Pure)
Sign of Impurity
1H NMR
Distinct aromatic splitting; Methyl singlet ( ppm); Broad singlet for ( ppm).[1]
Extra aromatic peaks (isomers); Sharp singlet at ppm (Sulfonic acid or carboxylic acid contaminants).[1]
Broad range or melting lower than literature value indicates eutectic impurities.[1]
Workflow Logic: Troubleshooting Oiling Out
Figure 2: Corrective workflow for oiling out phenomena.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification protocols). [1]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Authoritative industrial guide on solvent selection and oiling out mechanisms). Link
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Detailed discussion on sulfonamide crystallization and scale-up).
BenchChem. Technical Support: Recrystallization of Sulfonamide Products. (Specific troubleshooting for sulfonamide class compounds). LinkNote: General reference for class behavior.
Technical Support Center: Benzenesulfonamide Synthesis & Troubleshooting
Status: Operational Operator: Senior Application Scientist Ticket ID: BZS-SYNTH-001 Welcome to the Benzenesulfonamide Synthesis Support Center You are likely here because your Schotten-Baumann or anhydrous sulfonylation...
Welcome to the Benzenesulfonamide Synthesis Support Center
You are likely here because your Schotten-Baumann or anhydrous sulfonylation reaction has failed to deliver the expected yield or purity. As a Senior Application Scientist, I don’t just provide "tips"; I provide causality-based troubleshooting .
The synthesis of benzenesulfonamides from sulfonyl chlorides and amines is deceptively simple. While the primary mechanism is a straightforward nucleophilic attack, three competing pathways—Hydrolysis , Bis-sulfonylation , and Sulfonate Esterification —often derail the process.
Below are the three most common "Error Codes" our users encounter, along with the mechanistic fixes and recovery protocols.
Module 1: The "Moisture" Error (Hydrolysis)
Symptom: “My TLC shows the sulfonyl chloride is gone, but the product spot is faint. I have a large baseline spot.”
Root Cause Analysis
Sulfonyl chlorides (
) are hard electrophiles. While they react readily with amines (nucleophiles), they are also highly susceptible to attack by water. If your solvent is "wet" or your base contains moisture (e.g., using old KOH pellets), water competes with your amine.
The Trap: The hydrolysis product, benzenesulfonic acid , is water-soluble and often lost during the aqueous workup, leading to a "phantom yield loss" where mass balance is destroyed.
The Competition Pathway (Visualization)
The following diagram illustrates the kinetic competition between your amine and adventitious water.
Caption: Kinetic competition between amidation (blue path) and hydrolysis (red dashed path).
Troubleshooting Protocol: The "Dry" Standard
Reagent Check: Is your benzenesulfonyl chloride a liquid? If it is cloudy or has crystals at the bottom, it has partially hydrolyzed to sulfonic acid. Distill it under vacuum before use.
Order of Addition: Never add the sulfonyl chloride to the base/solvent mixture alone.
Correct: Dissolve Amine + Base (e.g., TEA/Pyridine) in dry DCM/THF. Cool to 0°C. Add Sulfonyl Chloride dropwise.
Why? This ensures the amine is available immediately to intercept the electrophile before moisture can attack.
Module 2: The "Double Addition" Error (Bis-sulfonylation)
Symptom: “I see a side product with a higher R_f than my product. Mass spec shows [M + Sulfonyl] peak.”
Root Cause Analysis
This is the most common issue when using primary amines. The resulting sulfonamide (
) has an acidic proton ().
The Mechanism: If you use a strong base or excess sulfonyl chloride, the base deprotonates your product, creating a sulfonamide anion (
). This anion is a nucleophile and attacks a second molecule of sulfonyl chloride, forming the bis-sulfonamide ().
Bis-Sulfonylation Pathway (Visualization)
Caption: The cascade reaction where the product becomes a nucleophile, leading to bis-sulfonylation.
Recovery Protocol: The "Bis-Rescue" Hydrolysis
If you have already formed the bis-sulfonamide, you do not need to discard the batch. The
bond in the bis-species is significantly more labile (weaker) than in the mono-species due to steric strain and electron withdrawal.
The Rescue Workflow:
Isolate: Take the crude mixture (containing Mono + Bis).
Dissolve: Dissolve in a mixture of Ethanol and 10% NaOH (aq) (2:1 ratio).
Heat: Reflux gently for 30–60 minutes.
Chemistry: The hydroxide ion attacks the sulfonyl sulfur of the bis-species, cleaving one sulfonyl group as benzenesulfonic acid (leaving group), reverting it back to the stable mono-sulfonamide anion.
Workup: Acidify to pH 2–3. The mono-sulfonamide will precipitate or can be extracted.[1] The cleaved sulfonic acid remains in the water.
Module 3: Purification & Isolation Logic
Symptom: “I can’t separate the sulfonic acid impurity from my product.”
Benzenesulfonic acid is a strong acid (
). Your sulfonamide product is a weak acid (). We exploit this massive difference for separation.
Solubility & Extraction Guide
Component
State at pH 1 (Acid Wash)
State at pH 7 (Neutral)
State at pH 12 (Basic Wash)
Sulfonamide (Product)
Neutral (Organic Soluble)
Neutral (Organic Soluble)
Anionic (Water Soluble)
Benzenesulfonic Acid
Ionic (Water Soluble)
Ionic (Water Soluble)
Ionic (Water Soluble)
Unreacted Amine
Cationic (Water Soluble)
Neutral (Organic Soluble)
Neutral (Organic Soluble)
The "Clean Sweep" Extraction Protocol
Quench: Add water to destroy excess sulfonyl chloride.[1]
First Wash (Acidic): Wash organic layer with 1M HCl .[2]
Removes: Unreacted amines (protonated to salts).
Product: Stays in organic layer.
Second Wash (Basic - Careful!): Wash organic layer with Saturated
Product: Stays in organic layer (pH 8.5 is not high enough to deprotonate the sulfonamide
10).
Warning: Do NOT use NaOH at this stage, or you will pull your product into the water layer.
Frequently Asked Questions (FAQ)
Q: Can I use alcohols as solvents (e.g., Methanol)?A:Avoid if possible. Sulfonyl chlorides can react with alcohols to form sulfonate esters (
). This is a competing side reaction. If solubility is an issue, use aprotic polar solvents like DMF or Acetonitrile, or use the Schotten-Baumann method (Water/DCM biphasic mix).
Q: Why is my product colored (pink/brown)?A: This often indicates oxidation of trace unreacted anilines (if using aromatic amines) or homocoupling of the sulfonyl chloride. Recrystallization from Ethanol/Water is usually effective at removing these colored impurities.
Q: My amine is an HCl salt. Can I still run the reaction?A: Yes, but you must add an extra equivalent of base to neutralize the HCl salt and free the amine. If you forget this, the amine remains protonated (
) and is non-nucleophilic, resulting in 0% yield.
References
Mechanism of Sulfonylation:The Chemistry of Sulphinic Acids, Esters and their Derivatives; Patai's Chemistry of Functional Groups; Wiley, 1990.
Bis-sulfonylation & Hydrolysis: Mondal, S. et al. "Synthetic methodologies for sulfonamides." Chemical Reviews, 2010 .
pKa of Sulfonamides: Dauphin, G. et al. "Acidity of sulfonamides." Journal of Organic Chemistry, 2019 .
Selective Hydrolysis Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Longman Scientific & Technical, 1989, p. 1276.
BenchChem Technical Guide: "Removal of Benzenesulfonyl Chloride from Reaction Mixtures."
Technical Support Center: Investigating the Stability of 2,5-Difluoro-3-methylbenzenesulfonamide in Solution
Welcome to the technical support guide for 2,5-Difluoro-3-methylbenzenesulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their exp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2,5-Difluoro-3-methylbenzenesulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. Understanding the stability of a molecule in solution is paramount for generating reproducible and reliable data. While specific degradation kinetics for 2,5-Difluoro-3-methylbenzenesulfonamide are not extensively published, this guide synthesizes established principles of sulfonamide and fluoroaromatic chemistry to provide a robust framework for identifying and mitigating potential stability issues.
Our approach is built on providing not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of 2,5-Difluoro-3-methylbenzenesulfonamide.
Q1: What are the primary factors that can affect the stability of 2,5-Difluoro-3-methylbenzenesulfonamide in solution?
A: The stability of this compound, like many sulfonamides, is primarily influenced by four key factors:
pH: Sulfonamides can undergo hydrolysis under either acidic or basic conditions, typically involving cleavage of the sulfur-nitrogen (S-N) bond.[1][2] They are generally most stable in neutral or slightly acidic solutions.[3]
Light: Exposure to ultraviolet (UV) light can induce photodegradation.[4][5] This is a critical consideration for experiments conducted on the benchtop over extended periods or in light-permeable containers.
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the fluoroaromatic structure imparts significant thermal stability to the C-F bonds, the sulfonamide functional group can still be susceptible to thermally induced degradation.[6][7]
Oxidizing Agents: The presence of strong oxidizing agents can lead to degradation, a factor often tested in formal forced degradation studies.[8][9]
Q2: What are the recommended storage conditions for stock solutions of 2,5-Difluoro-3-methylbenzenesulfonamide?
A: To maximize shelf-life and ensure experimental consistency, adhere to the following storage recommendations.
Minimizes the risk of hydrolysis. Ensure solvent grade is high purity.
Temperature
-20°C or -80°C
Reduces kinetic rates of potential degradation pathways.
Container
Amber glass vials with airtight caps
Protects from light to prevent photodegradation and from air/moisture.[10][11]
Handling
Aliquot into single-use volumes
Avoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.
Q3: How can I quickly assess if my compound solution might be degrading?
A: Initial signs of degradation can sometimes be observed visually (e.g., color change, precipitation), but these are not reliable indicators. The most definitive approach is analytical. If you observe inconsistent or drifting results in your assays, it is a strong signal that you should perform a stability check using a technique like High-Performance Liquid Chromatography (HPLC). A simple comparison of a freshly prepared standard to an aged solution will reveal the appearance of new impurity peaks or a decrease in the main peak area.
Q4: Which analytical techniques are best for a formal stability assessment?
A: A stability-indicating analytical method is crucial. The gold standard is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or, ideally, a Mass Spectrometer (LC/MS) .[12][13] This setup allows you to:
Separate the parent compound from its degradation products.
Quantify the loss of the parent compound over time.
Obtain mass information to help identify the structure of the degradation products.[12]
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This guide is structured in a problem-and-solution format to directly address challenges you may encounter during your experiments.
Workflow: Initial Stability Troubleshooting
If you suspect compound instability is affecting your results, follow this logical progression.
Caption: A decision tree for initial troubleshooting of suspected compound instability.
Problem 1: "My assay results are inconsistent. How do I systematically test if the pH of my aqueous buffer is causing my compound to degrade?"
Answer: This is a common and critical issue. Sulfonamides are susceptible to pH-dependent hydrolysis.[14][15][16] You must perform a forced hydrolysis study. This involves intentionally exposing your compound to acidic, neutral, and basic conditions and monitoring its integrity over time.
Expert Rationale: The sulfonamide S-N bond can be cleaved by nucleophilic attack, a reaction that is catalyzed by both H⁺ and OH⁻ ions.[1][17] The electron-withdrawing fluorine atoms on the benzene ring and the ortho-methyl group can influence the rate of this reaction. The methyl group, being ortho to the sulfonyl group, may cause steric hindrance or, in some cases of acid-catalyzed hydrolysis, relieve initial-state strain in the transition state, potentially accelerating degradation.[2]
Solution: Follow the detailed methodology in Protocol 1: Forced Degradation Study - Hydrolysis . This protocol will guide you through setting up parallel experiments at pH 2, pH 7, and pH 10. By analyzing samples at various time points (e.g., 0, 2, 8, 24 hours), you can determine the pH range in which your compound is most stable.
Problem 2: "My lab bench is exposed to significant ambient light. Could my compound be photolabile?"
Answer: Yes, this is a strong possibility. Many aromatic compounds, including sulfonamides, can absorb UV radiation, leading to the formation of reactive species that degrade the molecule.[4][18] This can be a hidden source of variability in multi-day experiments.
Expert Rationale: Photodegradation can proceed through various mechanisms, including cleavage of the S-N bond or modification of the aromatic ring, such as hydroxylation.[14][15] The degradation products may have altered biological activity or interfere with your assay, leading to erroneous results.
Solution: A controlled photostability experiment is necessary. This involves exposing a solution of your compound to a standardized light source while keeping a parallel sample in the dark as a control. The detailed steps are provided in Protocol 2: Forced Degradation Study - Photostability . This will definitively determine if light protection is required for your experimental setup.
Workflow: Photostability Assessment
Caption: A typical experimental workflow for evaluating photostability.
Problem 3: "What are the likely degradation products of 2,5-Difluoro-3-methylbenzenesulfonamide, and how can I identify them?"
Answer: Based on the known chemistry of sulfonamides, the most probable degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of the S-N bond.
Expert Rationale: This cleavage would result in two primary products: 2,5-difluoro-3-methylbenzenesulfonic acid and ammonia . Under photolytic or strong oxidative conditions, additional products arising from reactions on the aromatic ring (e.g., hydroxylation) are possible.[12][14][15]
Solution: The most effective method for identifying these unknown degradants is LC/MS/MS .
Perform a forced degradation study (e.g., under harsh basic conditions) to generate a sufficient quantity of the degradation products.[19][20]
Analyze the stressed sample by LC/MS.
Look for new peaks in the chromatogram.
Examine the mass spectrum of the main degradation peak. You would expect to find a peak corresponding to the molecular weight of 2,5-difluoro-3-methylbenzenesulfonic acid.
Predicted Hydrolytic Degradation Pathway
Caption: The primary predicted degradation pathway via S-N bond hydrolysis.
Section 3: Protocols and Methodologies
These protocols provide detailed, step-by-step instructions for conducting the stability studies discussed above.
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of the compound across a range of pH values.
Materials:
2,5-Difluoro-3-methylbenzenesulfonamide
Acetonitrile (ACN) or other suitable organic solvent
0.1 N Hydrochloric Acid (HCl) for pH 2 condition (approx.)
Purified Water (HPLC Grade) for pH 7 condition
0.1 N Sodium Hydroxide (NaOH) for pH 10 condition (approx.)
HPLC vials
HPLC system with UV or MS detector
Procedure:
Prepare a Primary Stock Solution: Prepare a 10 mg/mL stock solution of the compound in ACN.
Prepare Working Solutions: For each pH condition (2, 7, 10), label three vials.
Add 950 µL of the respective aqueous solution (0.1 N HCl, Water, or 0.1 N NaOH) to each vial.
Add 50 µL of the primary stock solution to each vial to achieve a final concentration of 0.5 mg/mL. This results in a 5% ACN co-solvent solution.
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each condition, dilute if necessary, and inject it into the HPLC system to get the baseline reading.
Incubation: Store the vials at a controlled temperature (e.g., 40°C) to accelerate potential degradation.
Time-Point Analysis: At specified intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from each vial, neutralize it if necessary (e.g., add an equimolar amount of NaOH to the HCl sample and vice versa), and analyze by HPLC.
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each pH condition. A loss of >10% is generally considered significant degradation.[20]
Protocol 2: Forced Degradation Study - Photostability
Objective: To determine if the compound is sensitive to degradation upon exposure to light. This protocol is adapted from ICH Q1B guidelines.[8]
Materials:
Solution of the compound in a relevant solvent system (e.g., 50:50 ACN:Water)
One clear glass HPLC vial (Exposed Sample)
One amber or foil-wrapped HPLC vial (Dark Control)
A photostability chamber with a calibrated light source capable of providing a specific illumination (e.g., >1.2 million lux hours and 200 watt hours/square meter).
HPLC system
Procedure:
Prepare Solution: Prepare a sufficient volume of the compound solution.
Time Zero (T=0) Analysis: Analyze an initial sample to establish the baseline.
Sample Setup: Fill both the clear and the amber/wrapped vials with the solution.
Exposure: Place both vials in the photostability chamber. The dark control must be placed alongside the exposed sample to ensure temperature conditions are identical.
Incubation: Expose the samples to the light source for the required duration to meet ICH guidelines.
Final Analysis: After the exposure period, analyze the contents of both the exposed sample and the dark control by HPLC.
Data Analysis: Compare the chromatograms.
If the dark control shows no degradation but the exposed sample does, the compound is photolabile.
If both samples show no degradation, the compound is photostable under the tested conditions.
If both samples show degradation, the degradation is likely thermal, not photolytic.
References
Wagenaar, A., Kirby, A. J., & Engberts, J. B. F. N. (1984). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry. Available at: [Link]
Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society.
Ma, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. Available at: [Link]
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. Available at: [Link]
Kümmerer, K., et al. (2010). Biocompatibility and antibacterial activity of photolytic products of sulfonamides. Environmental Science and Pollution Research.
De Boer, A. G., & Engberts, J. B. F. N. (1976). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. The Journal of Organic Chemistry.
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. Available at: [Link]
Kuzniatsova, A., et al. (2021). Photostability of sulfonated and sulfonamide bacteriochlorins in PBS solutions.
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
Kirby, A. J., & Ogilvie, R. J. (1995). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
Zuo, Y., et al. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research.
Nakagawa, Y., & Shegematsu, H. (1964). Studies on the Photosensitivity Caused by Sulfa Drugs. The Journal of Dermatology. Available at: [Link]
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
Fluorochem. (2024).
Adamek, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences. Available at: [Link]
Białk-Bielińska, A., et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry.
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
Liu, J., et al. (2022). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega.
Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry. Available at: [Link]
Wamsley, K., et al. (n.d.).
F. B. D. Santos, et al. (2024).
Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry.
Synquest Labs. (n.d.).
University of Birmingham. (n.d.). Properties of fluoroalkanes.
Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]
Eurofins. (2023). Analytical Method Summaries.
Mykhailiuk, P. K., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
van Ommen, B., et al. (1993). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chemical Research in Toxicology. Available at: [Link]
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
European Commission. (2023). Overview on PFAS analytical methods.
Czerwińska, K., & Szultka-Młyńska, M. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. BioMed Research International. Available at: [Link]
McAskill, C. S., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology.
Metrohm. (n.d.). Halogens and sulfur in solid samples according to EN 17813.
Technical Support Center: Column Chromatography Techniques for Purifying Fluorinated Sulfonamides
< Welcome to the technical support center for the purification of fluorinated sulfonamides using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter...
Author: BenchChem Technical Support Team. Date: February 2026
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Welcome to the technical support center for the purification of fluorinated sulfonamides using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.
Introduction to the Challenges
Fluorinated sulfonamides are a critical class of compounds in pharmaceuticals and agrochemicals, often exhibiting enhanced metabolic stability, binding affinity, and lipophilicity due to the presence of fluorine.[1][2] However, these same properties can introduce significant challenges during purification by column chromatography. The high electronegativity of fluorine can alter the polarity of a molecule in non-intuitive ways, leading to co-elution with impurities, poor peak shape, and on-column degradation.[3] This guide will address these issues head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My fluorinated sulfonamide has a very similar Rf to a key impurity on a silica gel TLC plate using a standard hexane/ethyl acetate system. How can I improve separation?
A1: This is a common challenge. When simple binary solvent systems fail, consider the following:
Introduce a Different Solvent: Incorporating a third solvent with a different polarity and selectivity can often resolve closely eluting spots. For instance, adding a small percentage of dichloromethane or methanol can alter the interactions between your compounds and the stationary phase.
Consider Alternative Stationary Phases: If solvent system optimization is insufficient, switching your stationary phase is the next logical step. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and charge transfer interactions.[4][5][6] These phases can sometimes even reverse the elution order compared to standard silica gel.[4]
Employ a Gradient Elution: A shallow gradient of the more polar solvent can help to better resolve compounds with similar polarities.[7] Automated flash chromatography systems are particularly adept at creating precise and reproducible gradients.[8]
Q2: My fluorinated sulfonamide appears to be degrading on the silica gel column, as evidenced by streaking on the TLC and multiple spots in collected fractions. What is happening and how can I prevent it?
A2: The acidic nature of standard silica gel, due to the presence of silanol (Si-OH) groups, can lead to the degradation of acid-sensitive compounds.[9][10]
Neutralize the Silica Gel: You can deactivate the acidic sites on the silica gel by preparing a slurry with a mobile phase containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine or pyridine.[9] This is particularly important if your sulfonamide has other acid-labile functional groups.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or Florisil.[9][10] For very sensitive compounds, reversed-phase chromatography on a C18-functionalized silica gel is an excellent alternative where the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[11]
Q3: I'm observing poor peak shape (tailing) for my fluorinated sulfonamide during column chromatography. What are the likely causes and solutions?
A3: Peak tailing can be caused by several factors:
Strong Interaction with the Stationary Phase: The sulfonamide group can interact strongly with the acidic silanol groups on silica gel. Adding a small amount of a competitive polar solvent, like methanol, or a base like triethylamine to your mobile phase can help to mitigate this.
Column Overloading: Loading too much sample onto the column can lead to band broadening and tailing. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight for silica gel.[7]
Poorly Packed Column: An improperly packed column can have channels that lead to uneven flow and peak distortion. Ensure your column is packed uniformly.[7]
Q4: My fluorinated sulfonamide is very polar and doesn't move from the baseline on a silica gel TLC, even with 100% ethyl acetate. What should I do?
A4: For highly polar compounds, you need to increase the polarity of your mobile phase.
Use a Stronger Eluent: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) is a common starting point for polar compounds. If that is still not sufficient, you can try adding a small amount of acetic acid or formic acid to the mobile phase to help protonate the sulfonamide and reduce its interaction with the silica gel.
Consider Reversed-Phase Chromatography: This is often the best approach for very polar compounds. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds will elute earlier in this system.[11]
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the column chromatography of fluorinated sulfonamides.
Scenario 1: Co-elution of Product and a Non-fluorinated Analog
Problem: Your desired fluorinated sulfonamide is co-eluting with its non-fluorinated precursor or a related impurity.
Causality: The introduction of a single fluorine atom or a trifluoromethyl group can have a variable effect on polarity, sometimes not providing enough of a difference for separation on standard silica gel.[3]
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting fluorinated and non-fluorinated compounds.
Scenario 2: Low Recovery of the Fluorinated Sulfonamide
Problem: A significant portion of your product is lost during chromatography.
Causality: This can be due to irreversible adsorption onto the stationary phase or degradation.[7]
Troubleshooting Steps:
Assess Stability: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new, more polar spot appear, your compound is likely degrading on the silica.[10]
Deactivate Silica: If degradation is observed, use a mobile phase containing triethylamine or switch to a less acidic stationary phase like alumina.[9]
Check for Irreversible Adsorption: If your compound is stable but recovery is still low, it may be irreversibly binding to the stationary phase. Pre-treating the silica gel with the initial mobile phase can help to deactivate highly active sites.[7] In some cases, switching to a different stationary phase like Sephadex LH-20 may be necessary.[7]
Data Presentation: Stationary Phase Selection Guide
Stationary Phase
Primary Interaction Mechanism
Best Suited For
Common Mobile Phases
Silica Gel
Adsorption (Polar)
General purpose purification of moderately polar compounds.
Hexane/Ethyl Acetate, Dichloromethane/Methanol
Alumina (Basic/Neutral)
Adsorption (Polar)
Purification of basic compounds, acid-sensitive compounds.
Separation of fluorinated compounds, halogenated compounds, and isomers.[4][5][6]
Acetonitrile/Water, Methanol/Water
Reversed-Phase (C18)
Hydrophobic (Non-polar)
Purification of polar compounds.
Water/Acetonitrile, Water/Methanol
Experimental Protocols
Protocol 1: Neutralized Silica Gel Chromatography
This protocol is designed for acid-sensitive fluorinated sulfonamides.
Prepare the Mobile Phase: Based on TLC analysis, prepare your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine.
Pack the Column: Prepare a slurry of silica gel in the neutralized mobile phase and carefully pack your chromatography column.
Equilibrate the Column: Run 2-3 column volumes of the neutralized mobile phase through the packed column to ensure the entire stationary phase is equilibrated.[9]
Load the Sample: Dissolve your crude product in a minimal amount of the neutralized mobile phase and load it onto the column.
Elute and Collect: Begin elution with the neutralized mobile phase, collecting fractions and monitoring by TLC.
This protocol is for separating closely eluting fluorinated compounds.
Select the Column: Choose a pre-packed column with a fluorinated stationary phase (e.g., Pentafluorophenyl).
Develop a Method: Use HPLC or analytical scale columns to develop a suitable mobile phase gradient, typically starting with a high percentage of water (with 0.1% formic acid or acetic acid for peak shape) and increasing the organic modifier (acetonitrile or methanol).
Equilibrate the Column: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Inject the Sample: Dissolve your sample in the initial mobile phase and inject it onto the column.
Run the Gradient and Collect Fractions: Execute the gradient program and collect fractions corresponding to your target peak.
Concluding Remarks
The purification of fluorinated sulfonamides by column chromatography requires a thoughtful approach that considers the unique electronic properties imparted by fluorine. By systematically addressing challenges such as co-elution, on-column degradation, and poor peak shape through the strategic selection of stationary and mobile phases, researchers can achieve high purity of their target compounds. This guide provides a framework for troubleshooting and optimizing your purification methods, ultimately leading to more efficient and successful outcomes in your research and development endeavors.
References
Dolan, J. W. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
Singh, R. P., & Singh, R. K. (2025). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate. [Link]
Singh, R. P., & Singh, R. K. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. [Link]
Comparative Guide: Biological Profile of 2,5-Difluoro-3-methylbenzenesulfonamide vs. Analogs
Executive Summary: The "Goldilocks" Scaffold In the landscape of fragment-based drug discovery (FBDD), 2,5-Difluoro-3-methylbenzenesulfonamide (CAS 1806277-73-5) represents a critical "Goldilocks" scaffold. It occupies a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Scaffold
In the landscape of fragment-based drug discovery (FBDD), 2,5-Difluoro-3-methylbenzenesulfonamide (CAS 1806277-73-5) represents a critical "Goldilocks" scaffold. It occupies a strategic middle ground between the metabolically labile non-fluorinated sulfonamides and the highly acidic, non-selective perfluorinated analogs.
This guide objectively compares the biological performance of this scaffold against its primary structural analogs. While often utilized as a building block for complex voltage-gated sodium channel (Nav1.7/Nav1.[1]5) inhibitors and Carbonic Anhydrase (CA) probes, its intrinsic activity offers valuable insights into structure-activity relationships (SAR).
Key Differentiators:
Acidity Modulation: The 2,5-difluoro substitution lowers the sulfonamide pKa to a physiologically relevant range (~8.5–9.0), enhancing zinc-binding affinity compared to non-fluorinated analogs without the hypersensitivity of pentafluoro-variants.
Metabolic Blocking: Fluorine at the 2 and 5 positions blocks common P450 metabolic oxidation sites, extending half-life in derived clinical candidates.
Steric Fit: The 3-methyl group provides a hydrophobic anchor point, critical for selectivity in hydrophobic pockets of CA isoforms (hCA IX/XII) and Nav channels.
Chemical & Physical Profile
Understanding the physicochemical baseline is prerequisite to interpreting biological activity.
Feature
2,5-Difluoro-3-methyl- (Target)
3-Methylbenzenesulfonamide (Baseline)
2,3,4,5,6-Pentafluoro- (High Acidity)
Structure
Difluoro-substituted
Mono-methyl substituted
Perfluorinated
Electronic State
Electron-deficient ring
Electron-rich ring
Highly electron-deficient
Sulfonamide pKa
~8.8 - 9.2 (Predicted)
~10.1
~6.0 - 6.5
Lipophilicity (LogP)
~1.8
~1.2
~2.0
Metabolic Stability
High (Blocked 2,5 sites)
Low (Susceptible to oxidation)
Very High
Primary Utility
Nav1.7/1.5 Inhibitor Fragment
General Reagent
High-Affinity CA Probe
Analyst Note: The pKa shift is the most significant biological driver. By dropping the pKa below 10, the 2,5-difluoro analog exists in a higher fraction of the anionic form (R-SO2NH-) at physiological pH, which is the active species required for coordinating the Zinc(II) ion in Carbonic Anhydrase active sites.
Biological Activity Comparison
A. Carbonic Anhydrase Inhibition (CAI)
Sulfonamides inhibit CAs by coordinating the catalytic Zinc ion. The potency correlates directly with the acidity of the sulfonamide nitrogen.
Performance vs. Non-Fluorinated: The Target Compound exhibits 3-5x higher potency against hCA II and hCA IX compared to 3-methylbenzenesulfonamide.[1] The electron-withdrawing fluorine atoms stabilize the negative charge on the nitrogen, facilitating stronger Zn-binding.[1]
Performance vs. Pentafluorinated: While pentafluorobenzenesulfonamide is a nanomolar inhibitor (Ki < 10 nM), it often lacks isoform selectivity. The 2,5-difluoro-3-methyl scaffold sacrifices slight potency for improved selectivity , as the methyl group creates steric clashes in the narrower pockets of ubiquitous isoforms (hCA I), favoring tumor-associated isoforms (hCA IX).
B. Voltage-Gated Sodium Channels (Nav1.7 / Nav1.5)
Recent patent literature (e.g., US10745392B2) highlights this specific scaffold as a pharmacophore for treating epilepsy and pain.
Mechanism: The sulfonamide moiety interacts with the voltage-sensing domain.
Advantage: The 2,5-difluoro pattern is critical here not just for binding, but for ADME (Absorption, Distribution, Metabolism, Excretion) . It prevents rapid oxidative clearance, allowing the drug to maintain therapeutic concentrations in the CNS.
The following diagram illustrates how specific structural modifications to the benzene ring dictate the biological fate of the molecule.
Figure 1: SAR Logic Flow. The synergistic effect of Fluorine (electronic/metabolic) and Methyl (steric) substitutions creates a privileged scaffold for drug discovery.
Experimental Protocols
To validate the activity of this compound in your own lab, use the following standardized protocols.
Protocol A: Stopped-Flow CO2 Hydration Assay (CA Inhibition)
Standard method for determining Ki against CA isoforms.[1]
Reagent Prep: Prepare 10 mM stock of 2,5-Difluoro-3-methylbenzenesulfonamide in DMSO. Dilute serially (0.1 nM to 10 µM) in assay buffer (20 mM HEPES, 20 mM Na2SO4, pH 7.5).
Enzyme Activation: Incubate purified hCA isozyme (I, II, IX, or XII) with the inhibitor solution for 15 minutes at 25°C.
Substrate Injection: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor complex with CO2-saturated water.[1]
Detection: Monitor the change in absorbance of a pH indicator (Phenol Red) at 557 nm over 0.1–1.0 seconds.
Calculation: Determine the initial velocity (
). Fit data to the Cheng-Prusoff equation to calculate .
Protocol B: Synthesis of Derivatives (Amide Coupling)
For generating Nav1.7 inhibitor libraries.
Activation: Dissolve 2,5-Difluoro-3-methylbenzenesulfonamide (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).
Coupling: Add the desired carboxylic acid or amine partner (depending on linkage design).
Reaction: Stir at Room Temperature for 4–12 hours under N2 atmosphere.
Purification: Quench with water, extract with EtOAc. Purify via Flash Chromatography (Hexane:EtOAc gradient).
Note: The electron-deficient ring may require longer reaction times for nucleophilic substitutions.[1]
Workflow Visualization
Figure 2: Validation Workflow. A dual-pathway approach to characterizing the scaffold's activity depending on the therapeutic target.
References
Supuran, C. T. (2018). Carbonic anhydrase inhibitors: an update on the 2013–2018 patent literature. Expert Opinion on Therapeutic Patents. Link
Context: Establishes the SAR of fluorinated sulfonamides as potent CA inhibitors.[2]
Blackburn, G. M., et al. (2005). Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry.[3][4][5] Link
Context: foundational work on how fluorine substitution affects sulfonamide acidity and binding.
Empfield, J. R., et al. (2020). Benzenesulfonamide compounds and their use as therapeutic agents. U.S. Patent No. 10,745,392. Washington, DC: U.S. Patent and Trademark Office. Link
Context: Specifically cites 2,5-difluoro-3-methylbenzenesulfonamide derivatives as inhibitors of voltage-g
Wilkinson, B. L., et al. (2007). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry.[5] Link
Navigating the Uncharted: An Inquiry into the Biological Activity of 2,5-Difluoro-3-methylbenzenesulfonamide
Prepared by a Senior Application Scientist Foreword In the landscape of drug discovery and chemical biology, the exploration of novel small molecules is a critical endeavor. Researchers and scientists constantly seek new...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by a Senior Application Scientist
Foreword
In the landscape of drug discovery and chemical biology, the exploration of novel small molecules is a critical endeavor. Researchers and scientists constantly seek new chemical entities that can modulate biological pathways with high specificity and efficacy. This guide was intended to provide a comprehensive comparison of the efficacy of 2,5-Difluoro-3-methylbenzenesulfonamide against known inhibitors. However, a thorough investigation of publicly available scientific literature, patent databases, and chemical repositories has revealed a significant information gap.
As of the date of this publication, there is no available data in the public domain detailing the biological activity, specific cellular targets, or mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonamide. The compound is listed primarily as a chemical intermediate in various supplier catalogs.
This document will, therefore, pivot from a direct comparison to a foundational guide for researchers interested in investigating the potential biological efficacy of this and other novel compounds. We will outline the necessary experimental workflow to characterize a new chemical entity, from initial target identification to comparative efficacy studies. This guide will serve as a roadmap for generating the very data required to make the comparisons originally envisioned.
Part 1: The Essential Roadmap for Characterizing a Novel Compound
To ascertain the therapeutic or research potential of a compound like 2,5-Difluoro-3-methylbenzenesulfonamide, a systematic and rigorous experimental approach is paramount. The following workflow represents a standard, logical progression for such an investigation.
Caption: A generalized workflow for the characterization and validation of a novel bioactive compound.
Part 2: Foundational Experimental Protocols
For any meaningful comparison to be made, robust and reproducible data must be generated. Below are exemplar protocols that would be essential in the initial characterization of 2,5-Difluoro-3-methylbenzenesulfonamide.
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
This initial screen is crucial for identifying any cytotoxic effects of the compound and for determining a suitable concentration range for subsequent functional assays.
Objective: To determine the concentration at which 2,5-Difluoro-3-methylbenzenesulfonamide reduces cell viability by 50% (GI50).
Methodology:
Cell Seeding: Plate a relevant cancer or disease model cell line in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
Compound Treatment: Prepare a serial dilution of 2,5-Difluoro-3-methylbenzenesulfonamide (e.g., from 100 µM to 1 nM) in appropriate cell culture media.
Incubation: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the soluble MTT to insoluble formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the GI50 value.
Once a putative target is identified (e.g., a specific kinase or protease), a direct biochemical assay is necessary to confirm inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,5-Difluoro-3-methylbenzenesulfonamide against its purified target enzyme.
Methodology:
Assay Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary co-factors in an appropriate buffer.
Inhibitor Addition: Add varying concentrations of 2,5-Difluoro-3-methylbenzenesulfonamide to the wells. Include a known inhibitor of the enzyme as a positive control and a vehicle control (DMSO).
Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
Signal Detection: Stop the reaction and measure the output signal. This could be fluorescence, luminescence, or absorbance, depending on the assay format (e.g., ADP-Glo™ for kinases).
Data Analysis: Normalize the data to the controls and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: The Path Forward: Generating Comparative Data
To enable a future comparison guide for 2,5-Difluoro-3-methylbenzenesulfonamide, the following data points are essential:
Data Point
Description
Example Known Inhibitors for Comparison
Biological Target(s)
The specific protein(s) or pathway(s) that the compound interacts with to exert its effect.
If the target is a kinase like EGFR, comparators would include Gefitinib or Erlotinib.
IC50 / EC50 Values
The concentration of the compound required to inhibit a biological process or response by 50%. This is a primary measure of potency.
A potent inhibitor would have an IC50 in the nanomolar range.
Mechanism of Action
How the compound inhibits its target (e.g., competitive, non-competitive, allosteric).
Kinetic studies would reveal if it competes with the natural substrate.
Selectivity Profile
The compound's activity against a panel of related and unrelated targets to assess its specificity.
A highly selective inhibitor will have a much lower IC50 for its primary target than for other off-targets.
In Vivo Efficacy
Data from animal models demonstrating the compound's effect on disease progression, target engagement, and any potential toxicity.
Tumor growth inhibition in a mouse xenograft model would be a key in vivo metric.
Once this foundational data is generated and published, a meaningful and scientifically rigorous comparison to known inhibitors in the field will be possible. Researchers who undertake the characterization of 2,5-Difluoro-3-methylbenzenesulfonamide are encouraged to publish their findings to contribute to the collective knowledge of the scientific community.
References
As no specific biological data is available for 2,5-Difluoro-3-methylbenzenesulfonamide, this section remains unpopulated. A complete reference list would be generated once primary literature sources describing its synthesis and biological evaluation become available.
Validation
Spectroscopic analysis of 2,5-Difluoro-3-methylbenzenesulfonamide vs its precursors
Executive Summary 2,5-Difluoro-3-methylbenzenesulfonamide (CAS 1806277-73-5) is a critical fluorinated building block used in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,5-Difluoro-3-methylbenzenesulfonamide (CAS 1806277-73-5) is a critical fluorinated building block used in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and agrochemicals where metabolic stability is required.[1]
This guide provides a technical comparison between the final sulfonamide product and its immediate precursor, 2,5-difluoro-3-methylbenzenesulfonyl chloride . It focuses on the spectroscopic transformations—specifically Infrared (IR) and Nuclear Magnetic Resonance (NMR)—that serve as definitive quality control (QC) checkpoints during synthesis.
Synthetic Pathway & Structural Context
To understand the spectral data, one must understand the chemical environment changes. The standard synthesis proceeds via the chlorosulfonation of the aniline derivative (via a diazonium intermediate) or direct chlorosulfonation, followed by amination.
Reaction Scheme
The transformation involves the nucleophilic attack of ammonia on the sulfonyl sulfur, displacing the chloride ion.
Caption: Synthetic route from aniline precursor to final sulfonamide via the sulfonyl chloride intermediate.[2][3][4][5][6][7][8][9]
Spectroscopic Comparison: Product vs. Precursor
Infrared Spectroscopy (FT-IR)
IR is the fastest method to monitor reaction completion. The disappearance of the sulfonyl chloride stretches and the appearance of the sulfonamide N-H bands are the primary indicators.
Functional Group
Vibration Mode
Sulfonyl Chloride ()
Sulfonamide ()
Status
Sulfonyl ()
Asymmetric Stretch
1375 – 1390
1330 – 1350
Shifted
Sulfonyl ()
Symmetric Stretch
1170 – 1190
1150 – 1170
Shifted
Amine ()
Asymmetric Stretch
Absent
3340 – 3360
New Peak
Amine ()
Symmetric Stretch
Absent
3240 – 3260
New Peak
S-Cl Bond
Stretch
~360 – 380
Absent
Disappears
Diagnostic Insight:
The "Red Flag" Peak: In the precursor, the
asymmetric stretch is typically higher energy (>1370 ) due to the high electronegativity of Chlorine. In the sulfonamide, this relaxes to <1350 .
Reaction Monitoring: The appearance of the "doublet" peak structure between 3200–3400
confirms the formation of the primary sulfonamide ().
Nuclear Magnetic Resonance (
H NMR)
The proton environment changes significantly at the sulfonamide handle, while the aromatic core remains relatively stable but experiences shielding changes.
Expected Shifts (in DMSO-
):
Proton (H)
Multiplicity
Sulfonyl Chloride ( ppm)
Sulfonamide ( ppm)
Explanation
Broad Singlet
Absent
7.40 – 7.80
Exchangeable protons; shift varies with concentration/solvent.
Ar-H (C4/C6)
Multiplet
7.80 – 8.10
7.50 – 7.80
The group is more electron-withdrawing (deshielding) than . Product peaks shift upfield.
Doublet/Singlet
2.35 – 2.45
2.30 – 2.40
Minimal change. Appears as a doublet ( Hz) due to long-range coupling with Fluorine.
Critical Analysis of Aromatic Region:
Due to the 2,5-difluoro substitution, the aromatic protons (H4 and H6) exhibit complex splitting patterns due to
coupling.
H4 (adj. to F5, Me3): Typically appears as a doublet of doublets (dd) or multiplet due to coupling with F5 (
Hz).
H6 (adj. to F5, SO2): Typically appears as a doublet of doublets due to coupling with F5 (
) and potentially F2 ().
Mass Spectrometry (MS)[4]
Precursor (Sulfonyl Chloride):
Ionization is difficult; often hydrolyzes in LC-MS.
GC-MS usually shows the molecular ion
and a characteristic loss of () or .
Product (Sulfonamide):
ESI (+): Shows
at m/z ~222 .
ESI (-): Shows
at m/z ~220 (stable anion due to acidic ).
Experimental Protocols
Synthesis of 2,5-Difluoro-3-methylbenzenesulfonamide
Note: This protocol assumes the use of the sulfonyl chloride precursor.[10]
Preparation: Dissolve 1.0 g of sulfonyl chloride in 10 mL of dry THF. Cool the solution to 0°C in an ice bath.
Addition: Dropwise add the ammonia solution (excess) while stirring. The reaction is exothermic; maintain temperature <10°C.[11]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
Workup:
Evaporate the organic solvent (THF).
Dilute the residue with water (20 mL).
The sulfonamide often precipitates as a white solid. Filter and wash with cold water.[7][8][12]
If no precipitate, extract with Ethyl Acetate (3 x 15 mL), dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water if necessary.
Sample Preparation for NMR Analysis
Objective: Ensure clear resolution of the
peak and F-H coupling constants.
Solvent Choice: Use DMSO-
(Deuterated Dimethyl Sulfoxide).
Why? Chloroform (
) often broadens sulfonamide peaks or merges them with the baseline. DMSO forms hydrogen bonds with the , sharpening the peak and shifting it downfield (distinct region ~7.5 ppm).
Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.
Acquisition: Run standard proton parameters (16 scans). For detailed characterization, run a
-NMR (decoupled and coupled) to assign the regiochemistry of the fluorines.
References
Chemical Identification: "2,5-Difluoro-3-methylbenzenesulfonamide."[1][10][13][14] AK Scientific Product Catalog. CAS# 1806277-73-5.[1][13] Link
Synthetic Methodology: "General procedure for the synthesis of sulfonamides from sulfonyl chlorides." Organic Syntheses, Coll. Vol. 4, p.943; Vol. 30, p.86. Link
Spectral Data Correlation: "Infrared and NMR Spectra of Arylsulphonamides." Zeitschrift für Naturforschung B, 2007. (General reference for sulfonamide shifts). Link
Precursor Synthesis: "Synthesis of fluorinated benzenesulfonyl chlorides via diazonium intermediates." Journal of Fluorine Chemistry, related methodologies for fluoro-toluene derivatives. Link
Publish Comparison Guide: In Vitro vs. In Vivo Activity of Benzenesulfonamide-Based Compounds
Executive Summary: The Translation Gap Benzenesulfonamide scaffolds are the structural backbone of a vast class of therapeutic agents, most notably Carbonic Anhydrase Inhibitors (CAIs) used in oncology, ophthalmology, an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Translation Gap
Benzenesulfonamide scaffolds are the structural backbone of a vast class of therapeutic agents, most notably Carbonic Anhydrase Inhibitors (CAIs) used in oncology, ophthalmology, and diuretic therapy. While in vitro high-throughput screening often yields nanomolar potency, a significant attrition rate occurs during in vivo translation.
This guide analyzes the performance of benzenesulfonamide derivatives, specifically focusing on the "Translation Gap"—the discrepancy between enzyme inhibition constants (
) and physiological efficacy. We use the clinical candidate SLC-0111 and related ureido-benzenesulfonamides as primary case studies to illustrate this phenomenon.[1]
Mechanistic Basis & Signaling Pathway
Benzenesulfonamides function primarily by coordinating the Zinc ion (
) within the active site of Carbonic Anhydrase (CA) isoforms. In oncology, the target is often CA IX , a transmembrane isozyme induced by hypoxia via the HIF-1 pathway.
The Hypoxia-Induced pH Regulation Pathway
The following diagram illustrates the critical role of CA IX in tumor survival and how benzenesulfonamides intervene.
Figure 1: The Hypoxia-HIF-1
-CA IX axis.[2][3] Benzenesulfonamides block the catalytic conversion of CO2, disrupting the pH gradient essential for tumor survival in hypoxic conditions.
Comparative Performance Analysis
The table below contrasts the activity of standard and novel benzenesulfonamides. Note the distinction between Enzymatic
(pure protein) and Cellular (whole cell), which often diverges due to membrane permeability and the presence of High Serum Protein.
Key Insight: The "Activity Cliff" often occurs between enzymatic and cellular assays. Compounds like SLC-0111 show weak activity in normoxic cells because their target (CA IX) is barely expressed. Efficacy is only revealed under hypoxic conditions (1%
), validating the mechanism of action.
The "Disconnect": Why In Vitro Potency Fails In Vivo
Researchers frequently encounter compounds with sub-nanomolar
values that fail in animal models. This is rarely due to target engagement failure but rather Pharmacokinetic (PK) Liabilities specific to the sulfonamide moiety.
Plasma Protein Binding (PPB)
Benzenesulfonamides are notorious for high affinity to Human Serum Albumin (HSA).
The Trap: A compound with
but 99.9% PPB has a free fraction () of only 0.1%.
Correction: In vitro cellular assays often use 10% Fetal Bovine Serum (FBS). In vivo, plasma protein levels are much higher.
Protocol Adjustment: Run cellular
assays in the presence of physiological HSA concentrations (40 g/L) to predict the shift.
The pH Partition Hypothesis
CA IX active sites are extracellular but located in an acidic microenvironment (pH 6.5–6.8).
Ionization: Sulfonamides are weak acids (
).
Impact: At acidic tumor pH, the ionization state changes, affecting binding kinetics. Standard in vitro screens at pH 7.4 may overestimate potency for compounds that lose affinity in acidic environments.
Experimental Protocols
To generate data comparable to Table 1, follow these self-validating protocols.
Data Interpretation: Calculate the Hypoxia Selectivity Index (HSI) :
Target: HSI > 5 indicates selective targeting of the hypoxic phenotype.
Strategic Screening Workflow
Use this decision tree to filter compounds before committing to expensive in vivo xenografts.
Figure 2: The "Go/No-Go" screening cascade. Note that selectivity over hCA II (cytosolic, ubiquitous) is critical to avoid systemic side effects, and Hypoxia Selectivity is the gatekeeper for in vivo testing.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link
McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII are major determinants of the acidic tumor microenvironment. Journal of Biological Chemistry, 287, 8454-8464. Link
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[2][6] Nature Reviews Drug Discovery, 10(10), 767-777. Link
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link
Andreucci, E., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy.[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-123. Link
A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzenesulfonamides
Introduction: The Enduring Legacy of Benzenesulfonamides and the Rise of Fluorine The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Legacy of Benzenesulfonamides and the Rise of Fluorine
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this structural motif has proven to be a "privileged" scaffold, forming the basis for a vast array of therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1] The key to its success lies in the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group, mimicking a transition state and effectively inhibiting metalloenzymes.[2][3]
In the perpetual quest to refine and enhance the therapeutic profile of drug candidates, the strategic incorporation of fluorine has become an indispensable tool.[4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to meticulously modulate a molecule's physicochemical and pharmacokinetic properties.[6][7] When applied to the benzenesulfonamide scaffold, fluorination is not merely an incremental modification; it is a transformative strategy that can profoundly enhance potency, selectivity, and metabolic stability. This guide provides a comparative analysis of fluorinated and non-fluorinated benzenesulfonamides, supported by experimental data and detailed protocols, to illuminate the causal relationship between fluorination and enhanced bioactivity.
The Fluorine Advantage: A Mechanistic Rationale
The decision to introduce fluorine into a benzenesulfonamide structure is rooted in a deep understanding of its predictable effects on molecular properties. These alterations are not random but are calculated to overcome specific pharmacological hurdles.
Electronic Modulation and Acidity: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature has a significant impact. When placed on the benzene ring, fluorine atoms lower the pKa of the sulfonamide proton.[8] This increased acidity enhances the group's ability to coordinate with the zinc cation (Zn²⁺) found in the active site of metalloenzymes like carbonic anhydrases, leading to a stronger and more stable interaction.[8][9] This is a primary driver for the superior inhibitory potency of many fluorinated benzenesulfonamides.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[10][11] A common route of drug deactivation is the hydroxylation of aromatic rings. Placing fluorine atoms at these vulnerable positions effectively blocks this metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[6][11][12]
Lipophilicity and Permeability: Fluorination can fine-tune a molecule's lipophilicity, which is a critical factor for membrane permeability and oral bioavailability.[6][13] While a single fluorine atom can slightly increase lipophilicity, polyfluorinated motifs like the trifluoromethyl (-CF₃) group can significantly enhance it, aiding penetration into hydrophobic protein pockets or crossing the blood-brain barrier.[6][13][14] This modulation allows for precise control over the drug's biodistribution.[6]
Conformational Control: The introduction of fluorine can alter a molecule's conformational preferences through electrostatic interactions.[4][11] This can pre-organize the molecule into a bioactive conformation that is more favorable for binding to its target receptor, thereby improving affinity and selectivity.[4]
Caption: Logical workflow of fluorine's impact on drug properties.
Comparative Bioactivity: A Tale of Two Scaffolds
The theoretical benefits of fluorination are borne out by a wealth of experimental data across multiple therapeutic targets.
Carbonic Anhydrase Inhibition: A Paradigm of Fluorine's Power
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes crucial for processes like pH regulation.[2] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation, making them prime anticancer targets.[3][8][15] Benzenesulfonamides are classic CA inhibitors, and fluorination has proven to be a highly effective strategy for enhancing both potency and isoform selectivity.
Fluorinated derivatives consistently demonstrate superior inhibition of tumor-associated isoforms IX and XII, often in the nanomolar or even picomolar range.[8][15] For instance, a series of di-meta-substituted fluorinated benzenesulfonamides achieved low picomolar binding affinity for CA IX, representing a 10-fold improvement over less-fluorinated precursors and up to 1000-fold selectivity over off-target CA isoforms.[8] This enhanced affinity is directly attributed to the lower pKa of the sulfonamide group, which strengthens its coordination to the active site zinc ion.[8]
Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms.
Caption: Fluorinated sulfonamide binding in the CA active site.
Inhibition of Amyloid-β Aggregation: A New Frontier
Alzheimer's disease is characterized by the aggregation of the amyloid-beta (Aβ) peptide into neurotoxic fibrils.[19] Recent studies have revealed that specific fluorinated benzenesulfonamides can significantly slow this aggregation process.[19][20] Research has shown that certain structural arrangements of fluorinated benzenesulfonamides can slow Aβ aggregation by more than three-fold.[19][20] This anti-aggregation effect appears to depend on a specific spatial arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety.[20] The application of these inhibitors has also been shown to increase the survivability of cells affected by the Aβ peptide, highlighting their therapeutic potential.[19][20]
Table 2: Bioactivity of Fluorinated Benzenesulfonamides against Amyloid-β Aggregation.
Experimental Design & Protocols: A Guide for Researchers
To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and self-validating. Below are detailed, step-by-step methodologies for key bioassays.
This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction rate is monitored by a change in pH using an indicator.
Causality: The stopped-flow instrument allows for the measurement of very rapid enzymatic reactions by mixing the enzyme and substrate (CO₂) and monitoring the reaction in milliseconds. The rate of color change of the pH indicator is directly proportional to the enzyme's activity.
Test Compounds: Stock solutions (10 mM) in DMSO, serially diluted[21]
Procedure:
Preparation: Prepare buffer solution with the pH indicator. Prepare various concentrations of the inhibitor by diluting the stock solution in the assay buffer.
Pre-incubation: Mix the enzyme solution with the inhibitor solution (or DMSO for control) and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor complex formation.[21]
Measurement: Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument and the CO₂-saturated water into the other.
Initiation: Rapidly mix the two solutions. The instrument will monitor the change in absorbance of Phenol Red at 557 nm over time as the pH drops due to the formation of bicarbonate and protons.[21]
Data Analysis: Calculate the initial rate of the reaction from the slope of the absorbance curve. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the control rate.
Kᵢ Determination: Determine IC₅₀ values from a dose-response curve and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[21]
Caption: Workflow for the Stopped-Flow CA Inhibition Assay.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of living cells.
Causality: Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.[22]
Materials:
Human cancer cell lines (e.g., MCF-7, HeLa)[22][23]
Appropriate cell culture medium (e.g., DMEM) with 10% FBS
96-well cell culture plates
Test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[23]
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO only). Incubate for the desired period (e.g., 48 or 72 hours).[23]
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
Data Analysis: Express cell viability as a percentage of the control. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ from the dose-response curve.[22]
Protocol 3: Antibacterial Susceptibility Test (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard for determining MIC.[23]
Causality: By serially diluting the compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's antibacterial potency.
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then diluted.
Positive control antibiotic (e.g., Ciprofloxacin)[24]
Procedure:
Preparation: Prepare serial two-fold dilutions of the test compounds in the 96-well plate using CAMHB to achieve the desired concentration range.[23]
Controls: Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).
Inoculation: Prepare the bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[23]
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[23]
Conclusion and Future Perspectives
The strategic fluorination of the benzenesulfonamide scaffold is a powerful and validated approach in modern drug discovery. The evidence is clear: the introduction of fluorine can transform a moderately active compound into a highly potent and selective drug candidate. This is most evident in the development of carbonic anhydrase inhibitors, where fluorinated analogs exhibit picomolar affinities and remarkable selectivity for cancer-related isoforms.[8] Emerging research in areas like Alzheimer's disease further underscores the potential of this chemical strategy.[19][20]
The future of this field lies in the continued rational design of next-generation inhibitors. By combining the principles of fluorination with detailed structural knowledge of target enzymes, it will be possible to develop compounds with even greater isoform specificity, reducing off-target effects and improving therapeutic outcomes. The synthesis of multi-target fluorinated benzenesulfonamides, which can simultaneously modulate several disease-relevant pathways, represents another exciting avenue for future research.
References
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
Carbonic anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry. PubMed.
An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. Benchchem.
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.
Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Enzyme Inhibition and Medicinal Chemistry.
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. IntechOpen.
Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed.
Protocol for Assessing the Antibacterial Activity of Sulfonamides. Benchchem.
Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrill
Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a comput
Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorpor
Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity rel
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace.
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investig
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Royal Society of Chemistry.
Confirming the structure of synthesized 2,5-Difluoro-3-methylbenzenesulfonamide via X-ray crystallography
A Comparative Guide to the Definitive Structural Confirmation of 2,5-Difluoro-3-methylbenzenesulfonamide In the landscape of modern drug discovery, the precise molecular architecture of a compound is not merely an academ...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Definitive Structural Confirmation of 2,5-Difluoro-3-methylbenzenesulfonamide
In the landscape of modern drug discovery, the precise molecular architecture of a compound is not merely an academic detail; it is the bedrock upon which its biological activity, safety profile, and intellectual property stand. Fluorinated sulfonamides, such as 2,5-Difluoro-3-methylbenzenesulfonamide, are of significant interest due to the unique physicochemical properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] However, the synthesis of such substituted aromatics often yields a mixture of regioisomers, making unequivocal structural verification a paramount challenge.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2,5-Difluoro-3-methylbenzenesulfonamide, establishing why Single-Crystal X-ray Diffraction (SCXRD) remains the unambiguous gold standard. We will explore the causality behind experimental choices and present data-driven comparisons against other common spectroscopic methods.
The Challenge: Beyond Connectivity to Unambiguous Structure
Standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of chemical analysis. MS can confirm the elemental composition, and NMR can reveal the connectivity of atoms. However, for closely related isomers, these methods can be ambiguous. For instance, distinguishing 2,5-Difluoro-3-methylbenzenesulfonamide from its 2,4-difluoro or 3,5-difluoro isomers via routine ¹H and ¹³C NMR can be challenging and may require extensive, time-consuming 2D NMR experiments. When absolute certainty is required, we must turn to a method that directly visualizes the molecule in three-dimensional space.
This is where single-crystal X-ray diffraction excels. It is the most powerful tool available for providing molecular and structural elucidation at atomic-level resolution.[3] By mapping the precise coordinates of each atom, SCXRD eliminates all ambiguity regarding isomeric form, conformation, and intermolecular interactions.[4][5]
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is an analytical technique that provides the most precise and detailed three-dimensional structure of a molecule.[6] The method relies on the diffraction of an X-ray beam by a single, highly ordered crystal. The electrons of the atoms within the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can calculate an electron density map and, from that, build an atomic model of the molecule with unparalleled accuracy.[7]
The SCXRD Workflow: From Powder to Proof
The journey from a synthesized powder to a validated 3D structure is a multi-step process where each stage is critical for success. The causality behind this workflow is designed to ensure the highest quality data is obtained for an accurate and trustworthy structural solution.
Caption: The experimental and computational workflow for SCXRD.
The most significant hurdle in this process is often growing a suitable, high-quality single crystal from the synthesized powder.[3] This step is critical because the degree of order within the crystal directly dictates the quality of the diffraction pattern and the ultimate resolution of the final structure.
Comparative Analysis: Choosing the Right Tool for the Question
While SCXRD provides the definitive answer, a comprehensive characterization strategy utilizes multiple techniques. The choice of method should be guided by the specific question at hand.
Decision-Making Framework for Structural Analysis
The following diagram illustrates a logical approach to selecting the appropriate analytical technique based on the research objective.
Caption: A decision tree for selecting structural analysis methods.
Quantitative Comparison of Key Techniques
The table below summarizes the capabilities and limitations of each technique for the specific task of characterizing 2,5-Difluoro-3-methylbenzenesulfonamide.
Parameter
Single-Crystal X-ray Diffraction (SCXRD)
NMR Spectroscopy (Multidimensional)
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Information Provided
Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[4][7]
Atomic connectivity, chemical environment of nuclei, through-bond and through-space correlations.[8]
~5-10 mg dissolved in a suitable deuterated solvent.
Sub-milligram quantities, can be solid, liquid, or in solution.
A small amount of solid or liquid sample.
Self-Validation Metric
R-factor (typically <5% for small molecules), Goodness-of-Fit (~1.0).[11][12]
Internal consistency between different NMR experiments (¹H, ¹³C, COSY, etc.).
Isotopic distribution pattern matching the theoretical formula.
Characteristic peak positions and intensities.
Experimental Protocols for Unambiguous Confirmation
To ensure scientific integrity, the protocols described below are designed to be self-validating systems.
Protocol 1: Crystallization via Slow Evaporation
Objective: To grow diffraction-quality single crystals of 2,5-Difluoro-3-methylbenzenesulfonamide.
Rationale: Slow solvent evaporation allows molecules to self-assemble into a highly ordered crystal lattice, which is essential for sharp diffraction. A solvent/anti-solvent system is chosen to finely control the solubility.
Methodology:
Dissolve ~20 mg of the synthesized compound in a minimal amount of a suitable solvent (e.g., 1 mL of acetone) in a small, clean vial.
Add a miscible anti-solvent (e.g., hexane) dropwise until the solution becomes faintly turbid.
Add one or two drops of the primary solvent (acetone) to redissolve the precipitate, resulting in a saturated solution.
Cover the vial with parafilm and pierce it with a needle 2-3 times to allow for very slow evaporation.
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
Monitor the vial daily. Crystals should form over a period of several days to a week.
Once suitable crystals have formed, carefully extract one using a cryo-loop for mounting.
Protocol 2: Single-Crystal X-ray Diffraction and Structure Refinement
Objective: To collect diffraction data and solve the three-dimensional structure.
Rationale: Low-temperature data collection minimizes atomic thermal vibrations, leading to higher resolution data and a more precise final structure.[6] The refinement process mathematically optimizes the fit between the experimental data and the structural model.
Methodology:
Crystal Mounting: Select a clear, well-formed crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a cryo-loop.
Data Collection:
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., equipped with a Mo Kα or Cu Kα X-ray source).
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream.
Perform an initial unit cell determination and screen for crystal quality.
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections. Apply corrections for absorption and other experimental factors.
Structure Solution and Refinement:
Use structure solution software (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.
Build an initial atomic model into the electron density map using software like Olex2 or SHELXL.
Refine the model against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
Validation:
Assess the quality of the final model using key metrics. The final R-factor (R1) should ideally be below 0.05 (5%) for a well-refined small molecule structure.[11]
The Goodness-of-Fit (GooF) should be close to 1.0.[12]
Analyze the final structure for any unusual bond lengths or angles and check the residual electron density map for unassigned peaks.
Generate a final Crystallographic Information File (CIF) for publication and deposition in a database like the Cambridge Structural Database (CSD).
Conclusion
For the structural confirmation of synthesized 2,5-Difluoro-3-methylbenzenesulfonamide, a multi-technique approach is essential for comprehensive characterization. MS confirms the molecular formula, and NMR provides crucial information about the molecule's connectivity in solution. However, when faced with the possibility of regioisomers, these methods carry a degree of inherent ambiguity.
Single-crystal X-ray diffraction is the only technique that provides an unequivocal, high-resolution, three-dimensional structure.[5][10] It serves as the ultimate arbiter, directly visualizing the precise atomic arrangement and leaving no doubt as to the compound's identity. For researchers in drug development, where absolute structural certainty is non-negotiable, SCXRD is not just a superior alternative; it is an indispensable tool for validating novel chemical entities.
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